6-Iodohexan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-iodohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13IO/c7-5-3-1-2-4-6-8/h8H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPLCGQZGMTUID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCI)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Iodohexan-1-ol CAS number 40145-10-6 properties
An In-depth Technical Guide to 6-Iodohexan-1-ol (CAS: 40145-10-6)
Introduction
This compound is a bifunctional organic molecule featuring a primary alcohol at one end of a six-carbon chain and a primary iodide at the other. This unique structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of a C6 spacer with reactive handles at both ends. The hydroxyl group allows for further derivatization or conversion to other functional groups, while the iodine atom serves as an excellent leaving group in nucleophilic substitution reactions[1][2][3][4]. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for designing reaction conditions, purification procedures, and for computational modeling.
General and Physical Properties
| Property | Value | Reference |
| CAS Number | 40145-10-6 | [5] |
| Molecular Formula | C₆H₁₃IO | |
| Molecular Weight | 228.07 g/mol | |
| Exact Mass | 228.00111 Da | |
| Melting Point | -8 °C | |
| Boiling Point | 90 °C | |
| Density | 1.584 ± 0.06 g/cm³ (Predicted) |
Computed Properties
| Property | Value | Reference |
| XLogP3 | 2.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 5 | |
| Topological Polar Surface Area | 20.2 Ų | |
| pKa | 15.17 ± 0.10 (Predicted) |
Synthesis and Purification
While various methods can be employed for the synthesis of this compound, a common and effective route involves the selective mono-iodination of a symmetric diol, such as 1,6-hexanediol. A well-established method for converting primary alcohols to primary alkyl iodides is the Appel reaction, which utilizes triphenylphosphine and iodine under mild conditions.
Experimental Protocol: Synthesis from 1,6-Hexanediol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
1,6-Hexanediol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane at 0 °C (ice bath).
-
To this solution, sequentially add iodine (1.5 equivalents) and imidazole (3.0 equivalents). Stir the resulting mixture at 0 °C for 15 minutes.
-
Prepare a solution of 1,6-hexanediol (1.0 equivalent) in anhydrous dichloromethane.
-
Add the 1,6-hexanediol solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Caption: Synthetic workflow for this compound from 1,6-hexanediol.
Reactivity and Applications
This compound is a versatile building block due to its two distinct functional groups.
-
Nucleophilic Substitution: The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group. This allows for facile reaction with a wide range of nucleophiles (e.g., amines, azides, cyanides, thiolates) to form new carbon-heteroatom or carbon-carbon bonds at the C6 position.
-
Hydroxyl Group Derivatization: The primary alcohol at the C1 position can undergo typical alcohol reactions. It can be oxidized to an aldehyde or carboxylic acid, protected with various protecting groups, or converted into other functional groups like esters or ethers.
This dual reactivity allows for sequential or orthogonal chemical modifications, making it a valuable precursor in the synthesis of pharmaceuticals, polymers, and self-assembled monolayers.
Caption: Reactivity pathways of this compound.
Safety and Handling
While specific safety data for this compound is not extensively published, data from analogous compounds like 1-iodohexane suggest that it should be handled with care. It is likely to be an irritant to the skin and eyes.
General Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or glasses, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The compound may be light-sensitive, so storage in an amber bottle is recommended.
-
Spills: In case of a spill, collect the spillage and dispose of it according to local regulations.
First Aid Measures
-
Skin Contact: Wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Caption: Logical workflow for handling and first aid for this compound.
References
- 1. 6-Iodo-1-Hexanol | 40145-10-6 [chemicalbook.com]
- 2. 6-Iodo-1-Hexanol | 40145-10-6 [amp.chemicalbook.com]
- 3. 6-Iodo-1-Hexanol | 40145-10-6 [amp.chemicalbook.com]
- 4. This compound (6-Iodo-1-Hexanol) | 生化试剂 | MCE [medchemexpress.cn]
- 5. 6-Iodo-1-hexanol | C6H13IO | CID 13089081 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Iodohexan-1-ol: Molecular Characteristics and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular properties of 6-Iodohexan-1-ol, a valuable bifunctional molecule in organic synthesis. The document details its chemical formula, molecular weight, and key physicochemical properties. Furthermore, a detailed experimental protocol for its synthesis from 1,6-Hexanediol is provided, along with a visual representation of the synthetic workflow.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.
| Parameter | Value | Source |
| Molecular Formula | C6H13IO | [1] |
| Molecular Weight | 228.07 g/mol | [1][2] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. These parameters are critical for handling, storage, and application of the compound in experimental settings.
| Property | Value | Source |
| Melting Point | -8 °C | [2] |
| Boiling Point | 90 °C | [2] |
| Density (Predicted) | 1.584±0.06 g/cm³ | |
| LogP (Predicted) | 1.97410 | |
| Storage Condition | -20°C |
Synthesis of this compound from 1,6-Hexanediol
This compound can be effectively synthesized from its corresponding diol, 1,6-Hexanediol, through a nucleophilic substitution reaction. The Appel reaction is a common and efficient method for this transformation, utilizing triphenylphosphine and iodine to convert a primary alcohol to a primary alkyl iodide under mild conditions.
Experimental Protocol
Materials:
-
1,6-Hexanediol
-
Triphenylphosphine (PPh3)
-
Iodine (I2)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous solution of sodium thiosulfate (Na2S2O3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask maintained at 0 °C under an inert atmosphere, dissolve triphenylphosphine (1.5 equivalents) in anhydrous dichloromethane.
-
To this solution, sequentially add iodine (1.5 equivalents) and imidazole (3.0 equivalents). Stir the resulting mixture at 0 °C for 10 minutes.
-
Prepare a solution of 1,6-Hexanediol (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 16 hours.
-
Upon completion of the reaction, quench it by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine all the organic layers and dry them over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound from 1,6-Hexanediol via the Appel reaction.
Caption: Workflow for the synthesis of this compound.
References
FT-IR spectrum analysis of 6-Iodohexan-1-ol
An In-depth Technical Guide to the FT-IR Spectrum Analysis of 6-Iodohexan-1-ol
Introduction
This compound is a bifunctional organic molecule with the chemical formula C₆H₁₃IO.[1] It incorporates a primary alcohol at one end of a six-carbon chain and an iodine atom at the other. This structure makes it a valuable intermediate in various synthetic applications. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule by measuring its absorption of infrared radiation. This guide provides a detailed analysis of the expected FT-IR spectrum of this compound, outlines the experimental protocol for obtaining the spectrum, and presents a logical workflow for the analysis.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is dominated by the characteristic vibrations of its primary functional groups: the hydroxyl (O-H) group, the carbon-iodine (C-I) bond, and the alkyl (C-H) backbone. The key to interpreting the spectrum is to identify the absorption bands corresponding to the stretching and bending vibrations of these groups.
Data Summary Table
The expected vibrational frequencies for the key functional groups in this compound are summarized below. These values are based on typical frequency ranges for each bond type.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity | Peak Shape |
| O-H Stretching (Hydrogen-bonded) | Alcohol (R-OH) | 3200 - 3500[2][3] | Strong | Broad |
| C-H Stretching (sp³ hybridized) | Alkane (-CH₂-) | 2850 - 3000[4][5] | Strong to Medium | Sharp, multiple peaks |
| C-H Bending (Scissoring) | Alkane (-CH₂-) | ~1465 | Medium | Sharp |
| C-O Stretching (Primary Alcohol) | Alcohol (R-CH₂OH) | 1000 - 1260 | Strong | Sharp |
| C-I Stretching | Alkyl Iodide (R-I) | 500 - 600 | Medium to Strong | Sharp |
Interpretation of Key Spectral Features
-
O-H Stretching: The most prominent feature in the spectrum of neat this compound is expected to be a very strong and broad absorption band in the 3200-3500 cm⁻¹ region. The broadness of this peak is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.
-
C-H Stretching: Immediately to the right of the O-H band, in the region just below 3000 cm⁻¹, a series of sharp peaks will appear. These correspond to the symmetric and asymmetric stretching vibrations of the sp³-hybridized C-H bonds in the hexyl chain.
-
Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information, though it can be complex to interpret.
-
C-H Bending: A distinct, medium-intensity peak around 1465 cm⁻¹ is attributable to the scissoring (bending) vibration of the -CH₂- groups.
-
C-O Stretching: A strong, sharp absorption band is expected between 1000 and 1260 cm⁻¹, characteristic of the C-O single bond stretch in the primary alcohol.
-
C-I Stretching: The vibration of the carbon-iodine bond is expected at a low frequency (typically 500-600 cm⁻¹) due to the high mass of the iodine atom. This peak will be found in the lower range of the fingerprint region.
-
Experimental Protocol: FT-IR Analysis of a Liquid Sample
This protocol details the procedure for acquiring an FT-IR spectrum of a neat liquid sample, such as this compound, using either the thin-film method with salt plates or an Attenuated Total Reflectance (ATR) accessory.
Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Sample: this compound
-
Method A: Polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates and a sample holder.
-
Method B: FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Cleaning supplies: Tissues, appropriate volatile solvent (e.g., dichloromethane or isopropanol), and ethanol.
Procedure: Thin-Film Method
-
Background Spectrum: Ensure the sample compartment is empty. Run a background scan to obtain a reference spectrum of the ambient air (containing CO₂ and water vapor), which will be automatically subtracted from the sample spectrum.
-
Sample Preparation: Place one clean, dry salt plate on a flat surface. Add one small drop of this compound to the center of the plate.
-
Create Film: Carefully place the second salt plate on top of the first, gently rotating it a quarter turn to spread the liquid into a thin, even film between the plates. Ensure there are no air bubbles.
-
Data Acquisition: Immediately place the assembled plates into the sample holder in the spectrometer's sample compartment. Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, disassemble the plates and clean them thoroughly with a tissue and a suitable solvent like dichloromethane, followed by an ethanol rinse. Store the plates in a desiccator to prevent damage from moisture.
Procedure: ATR Method
-
Background Spectrum: Ensure the ATR crystal is clean and free of any residue. Acquire a background spectrum with the clean, empty crystal. This will account for the absorbance of the crystal and the ambient environment.
-
Sample Application: Place a single drop of this compound directly onto the surface of the ATR crystal, ensuring it completely covers the crystal surface.
-
Data Acquisition: Acquire the FT-IR spectrum of the sample.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal surface with a soft tissue dampened with an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.
Visualization of Analytical Workflow
The logical flow of FT-IR spectrum analysis, from initial preparation to final interpretation, is a critical process for ensuring accurate and reproducible results.
Caption: Logical workflow for the FT-IR analysis of this compound.
References
- 1. 6-Iodo-1-hexanol | C6H13IO | CID 13089081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide on the GC-MS Fragmentation Pattern of 6-Iodohexan-1-ol
Introduction
6-Iodohexan-1-ol is a bifunctional organic molecule containing both a primary alcohol and a primary iodoalkane. This structure makes it a valuable intermediate in organic synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and structural elucidation of volatile and semi-volatile compounds like 6-iodo-1-hexanol. This guide provides a detailed overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-iodo-1-hexanol, a comprehensive experimental protocol for its analysis, and visual diagrams to illustrate the fragmentation pathways and experimental workflow. While a publicly available mass spectrum for 6-iodo-1-hexanol is not readily accessible, this guide constructs a detailed predicted fragmentation pattern based on the known fragmentation of similar structures, such as 1-iodohexane and other long-chain alcohols.
Predicted GC-MS Fragmentation Data
The fragmentation of 6-iodo-1-hexanol under electron ionization is expected to be driven by several key processes, including the facile cleavage of the carbon-iodine bond, fragmentation characteristic of primary alcohols, and cleavage of the alkyl chain. The molecular ion peak is anticipated to be of very low abundance or completely absent due to the lability of the C-I bond.[1]
| m/z | Predicted Relative Abundance | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
| 228 | Very Low / Absent | [C₆H₁₃IO]⁺• | - | Molecular Ion (M⁺•) |
| 210 | Low | [C₆H₁₂O]⁺• | HI | Loss of hydrogen iodide |
| 200 | Low | [C₆H₁₃I]⁺• | H₂O | Loss of water |
| 127 | High | [I]⁺ | C₆H₁₃O• | Cleavage of C-I bond |
| 101 | Moderate | [C₆H₁₃O]⁺ | I• | Cleavage of C-I bond |
| 83 | Moderate | [C₆H₁₁]⁺ | I•, H₂O | Loss of iodine radical and water |
| 55 | High | [C₄H₇]⁺ | - | Alkyl chain fragmentation |
| 43 | High | [C₃H₇]⁺ | - | Alkyl chain fragmentation |
| 31 | Moderate | [CH₂OH]⁺ | C₅H₁₀I• | α-cleavage at the alcohol |
Experimental Protocols
A detailed methodology for the GC-MS analysis of 6-iodo-1-hexanol is provided below. This protocol is based on standard procedures for the analysis of halogenated hydrocarbons and volatile organic compounds.[2]
1. Sample Preparation
-
Standard Preparation: A stock solution of 6-iodo-1-hexanol (1 mg/mL) is prepared in a suitable volatile solvent, such as dichloromethane or methanol.
-
Working Solution: The stock solution is serially diluted to a final concentration range of 1-10 µg/mL in the same solvent for GC-MS analysis.
-
Internal Standard: For quantitative analysis, an internal standard (e.g., n-propanol) can be added to the working solution.
2. Gas Chromatography (GC) Conditions
-
GC System: Agilent 8860 GC or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 30-350.
-
Data Acquisition: Full scan mode.
4. Data Analysis
-
The acquired total ion chromatogram (TIC) is processed to identify the peak corresponding to 6-iodo-1-hexanol.
-
The mass spectrum of the identified peak is extracted and compared with a reference library (if available) or interpreted based on known fragmentation patterns.
Visualizations
Predicted Fragmentation Pathway of this compound
Caption: Predicted major fragmentation pathways of 6-iodo-1-hexanol under electron ionization.
Experimental Workflow for GC-MS Analysis
References
A-Z Guide to the Synthesis of 6-Iodohexan-1-ol via the Finkelstein Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Finkelstein reaction mechanism as applied to the synthesis of 6-iodohexan-1-ol. It includes detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and application in a laboratory setting.
Core Principles of the Finkelstein Reaction
The Finkelstein reaction is a robust and widely used method for the preparation of alkyl iodides from other alkyl halides (typically chlorides or bromides).[1] It operates via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The reaction's success hinges on Le Châtelier's principle; it is an equilibrium process that is driven to completion by the precipitation of the insoluble sodium halide salt (NaCl or NaBr) in an acetone solvent, where sodium iodide (NaI) is soluble.[1]
The synthesis of this compound from a precursor such as 6-chlorohexan-1-ol or 6-bromohexan-1-ol is a classic application of this reaction. The primary nature of the carbon center bearing the halogen makes it an ideal substrate for an SN2 attack by the iodide nucleophile.[1]
Reaction Mechanism and Pathway
The conversion of a 6-halo-hexan-1-ol to this compound is a single-step SN2 process. The iodide ion (I⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the leaving group (Cl⁻ or Br⁻). This backside attack leads to a pentacoordinated transition state where the C-I bond is forming concurrently with the cleavage of the C-X (X = Cl, Br) bond. The process results in an inversion of stereochemistry at the reaction center, although for an achiral molecule like this compound, this is not observable in the final product.
Quantitative Data and Reaction Conditions
The efficiency of the Finkelstein reaction is dependent on several factors, including the nature of the leaving group, solvent, and temperature. For the synthesis of primary alkyl iodides, the reaction generally proceeds with high yields. Below is a summary of typical reaction parameters compiled from standard organic chemistry practices.
| Parameter | Value | Rationale & Remarks |
| Starting Material | 6-Chlorohexan-1-ol or 6-Bromohexan-1-ol | Bromo-derivatives are more reactive than chloro-derivatives due to the lower C-Br bond energy, leading to shorter reaction times. |
| Reagent | Sodium Iodide (NaI) | Typically used in excess (1.5 to 3.0 equivalents) to drive the equilibrium towards the product side. |
| Solvent | Anhydrous Acetone | Key for the reaction's success. NaI is soluble, while the resulting NaCl or NaBr is insoluble and precipitates out. |
| Temperature | Reflux (~56 °C) | Heating increases the reaction rate. Acetone's boiling point provides a controlled reaction temperature. |
| Reaction Time | 2 - 24 hours | Monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the disappearance of the starting material. |
| Typical Yield | > 85% | The reaction is highly efficient for primary alkyl halides. |
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound from 6-chlorohexan-1-ol.
Materials:
-
6-Chlorohexan-1-ol
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chlorohexan-1-ol (1.0 eq.) and anhydrous sodium iodide (1.5 eq.).
-
Solvent Addition: Add anhydrous acetone to the flask (approximately 5-10 mL per gram of the alkyl halide).
-
Reaction Execution: Stir the mixture and heat it to reflux using a heating mantle. The insoluble sodium chloride will begin to precipitate as the reaction proceeds.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) until the starting material spot is no longer visible.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite to remove the precipitated sodium chloride, washing the filter cake with a small amount of acetone.
-
Combine the filtrates and concentrate them under reduced pressure to remove the acetone.
-
Dissolve the resulting residue in diethyl ether.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product further using flash column chromatography on silica gel.
-
Conclusion
The Finkelstein reaction is a highly effective and straightforward method for the synthesis of this compound from its corresponding chloro- or bromo-precursor. Its operational simplicity, driven by the principle of precipitation, and typically high yields make it a valuable transformation in synthetic chemistry. For professionals in drug development and research, this reaction provides reliable access to primary alkyl iodides, which are versatile intermediates for further molecular elaboration.
References
An In-depth Technical Guide to the Physical Properties of 6-Iodohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 6-Iodohexan-1-ol, specifically its boiling point and density. The information contained herein is intended to support research, development, and drug discovery activities by providing essential data and standardized experimental methodologies.
Core Physical Properties
This compound is a bifunctional organic molecule featuring a primary alcohol and a terminal iodo group. These functional groups contribute to its physical characteristics, which are crucial for its application in chemical synthesis and material science.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below for clear reference and comparison.
| Physical Property | Value |
| Boiling Point | 90 °C |
| Density | 1.584 ± 0.06 g/cm³ (Predicted) |
Experimental Protocols
Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standardized experimental protocols for measuring the boiling point and density of liquid compounds such as this compound.
Determination of Boiling Point
Objective: To determine the temperature at which this compound transitions from a liquid to a gaseous state at a given pressure.
Methodology: Capillary Method
This method is suitable for small sample volumes and provides a reliable measurement of the boiling point.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., MelTemp)
-
Thermometer
-
Capillary tubes (sealed at one end)
-
Small test tube or sample vial
-
Heat source (e.g., Bunsen burner or hot plate)
-
Liquid for heating bath (e.g., mineral oil)
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, with its open end facing down, is inserted into the sample.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the heating bath.
-
The apparatus is heated gently. As the temperature approaches the boiling point, a stream of bubbles will be observed emerging from the open end of the capillary tube.
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
Objective: To determine the mass per unit volume of this compound.
Methodology: Volumetric Method
This is a straightforward method for determining the density of a liquid.
Apparatus:
-
Graduated cylinder or pycnometer for precise volume measurement
-
Analytical balance
Procedure:
-
The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.
-
A specific volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is then measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the mass of the cylinder with the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume.
Synthesis Pathway
The following diagram illustrates a common synthetic route for the preparation of this compound from a readily available precursor, 1,6-Hexanediol, through a selective iodination reaction.
Caption: Synthetic pathway for this compound.
Solubility Profile of 6-Iodohexan-1-ol: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the solubility characteristics of 6-iodo-1-hexanol in various organic solvents. This document synthesizes available data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solvent selection and analysis.
Core Principles of 6-Iodohexan-1-ol Solubility
This compound (C₆H₁₃IO) is a bifunctional organic molecule containing both a polar hydroxyl (-OH) group and a lipophilic six-carbon chain terminated by an iodine atom. This amphipathic nature governs its solubility behavior, which can be understood through the "like dissolves like" principle. The hydroxyl group is capable of forming hydrogen bonds, promoting solubility in polar solvents. Conversely, the hexyl iodide portion of the molecule is nonpolar and contributes to its solubility in nonpolar organic solvents through van der Waals forces.
The presence of the large, polarizable iodine atom, as well as the overall length of the carbon chain, are key factors influencing its solubility profile. While haloalkanes are generally soluble in organic solvents, the hydroxyl group introduces polarity that modulates this behavior.
Quantitative and Qualitative Solubility Data
Based on these principles, the following table summarizes the expected solubility of 6-iodo-1-hexanol.
| Solvent Classification | Solvent Example | Expected Solubility of this compound | Rationale |
| Polar Protic | Ethanol | High / Miscible | The hydroxyl group of 6-iodo-1-hexanol can hydrogen bond with ethanol. The alkyl chain has favorable interactions with the ethyl group of the solvent. |
| Methanol | High / Miscible | Similar to ethanol, the hydroxyl group facilitates hydrogen bonding, and the short alkyl chain of methanol can accommodate the hexyl chain of the solute. | |
| Polar Aprotic | Acetone | High | Acetone can act as a hydrogen bond acceptor for the hydroxyl group of 6-iodo-1-hexanol, and its moderate polarity can solvate the entire molecule. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of dissolving a wide range of substances. | |
| Acetonitrile | Moderate to High | While polar, acetonitrile is less effective at solvating the nonpolar alkyl iodide chain compared to other polar aprotic solvents. | |
| Nonpolar | Hexane | Moderate | The hexyl iodide chain will have favorable van der Waals interactions with hexane. However, the polar hydroxyl group will be poorly solvated, limiting overall solubility. |
| Toluene | Moderate to High | The aromatic ring of toluene can induce dipole interactions with the C-I bond and interact favorably with the alkyl chain, while also tolerating the polar hydroxyl group to some extent. | |
| Chlorinated | Dichloromethane (DCM) | High | DCM is a good solvent for a wide range of organic compounds, effectively solvating both the polar and nonpolar parts of the molecule. |
| Chloroform | High | Similar to DCM, chloroform is an effective solvent for compounds with mixed polarity. |
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the gravimetric determination of 6-iodo-1-hexanol solubility in an organic solvent. This method is adaptable for various solute-solvent combinations.
Objective: To determine the solubility of 6-iodo-1-hexanol in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 6-iodo-1-hexanol to a vial containing a known volume of the selected organic solvent. An excess is ensured by the presence of undissolved solute at the end of the equilibration period.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution becomes saturated.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation:
-
Place the evaporation dish containing the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of 6-iodo-1-hexanol.
-
Alternatively, the solvent can be evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a desiccator under vacuum.
-
Continue the evaporation process until all the solvent has been removed and the weight of the dish with the residue is constant.
-
-
Data Analysis:
-
Weigh the evaporation dish containing the dry 6-iodo-1-hexanol residue.
-
Calculate the mass of the dissolved 6-iodo-1-hexanol by subtracting the initial weight of the empty dish.
-
The solubility can be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the residue by the volume of the filtered solution.
-
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of an organic compound like 6-iodo-1-hexanol.
Caption: Workflow for Gravimetric Solubility Determination.
This comprehensive guide provides a foundational understanding of the solubility of 6-iodo-1-hexanol and a practical framework for its experimental determination. Researchers and drug development professionals can utilize this information for solvent selection in synthesis, purification, and formulation processes.
References
Theoretical Reactivity of 6-Iodohexan-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and practical overview of the reactivity of 6-iodohexan-1-ol, with a primary focus on its intramolecular cyclization to form oxepane. The reactivity of ω-haloalcohols is a cornerstone of synthetic organic chemistry, enabling the formation of cyclic ethers, which are prevalent structural motifs in numerous natural products and pharmaceutical agents. This document delves into the reaction mechanisms, predicted kinetics, and thermodynamics based on established theoretical principles and data from analogous systems. Detailed experimental protocols, derived from closely related procedures, are provided to guide laboratory investigations.
Introduction
This compound is a bifunctional molecule possessing a primary alcohol and a primary alkyl iodide. This arrangement makes it an ideal substrate for intramolecular reactions, primarily the Williamson ether synthesis, to form a seven-membered cyclic ether, oxepane. The propensity for this cyclization is governed by a delicate interplay of enthalpic and entropic factors, which influence the reaction kinetics and thermodynamics. Understanding these factors is crucial for predicting reaction outcomes and optimizing synthetic strategies. This guide will explore the theoretical underpinnings of this compound's reactivity and provide practical guidance for its application in research and development.
Theoretical Analysis of Reactivity
The principal reaction of this compound under basic conditions is an intramolecular S(_N)2 reaction. The reaction proceeds in two conceptual steps: deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, followed by an intramolecular nucleophilic attack on the carbon bearing the iodine atom.
Reaction Mechanism and Signaling Pathway
The overall transformation is depicted below:
Caption: General reaction pathway for the base-mediated cyclization of this compound.
Kinetics and Thermodynamics of Cyclization
The formation of 5- and 6-membered rings is generally kinetically and thermodynamically favored. The formation of 7-membered rings, such as oxepane from this compound, is known to be slower. This is attributed to a less favorable entropy of activation (the probability of the chain ends meeting in the correct orientation for reaction is lower) and the potential for transannular strain in the transition state.
Table 1: Comparative Theoretical Data for Haloalkanol Cyclization (Illustrative)
| Ring Size | Reactant | Product | Relative Rate Constant (k_rel) | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH_rxn) (kcal/mol) |
| 5 | 4-Bromobutanol | Tetrahydrofuran | ~6500 | Lower | Favorable |
| 6 | 5-Iodopentanol | Tetrahydropyran | ~5 | Moderate | Favorable |
| 7 | This compound | Oxepane | ~1 | Higher | Less Favorable |
Note: The values in this table are illustrative and based on trends observed for similar intramolecular displacement reactions. The relative rates are adapted from studies on the cyclization of ω-bromoalkylamines. Specific computational studies on this compound are needed for precise quantitative data.
Experimental Protocols
The following is a representative protocol for the intramolecular Williamson ether synthesis, adapted for the cyclization of this compound.
Synthesis of Oxepane from this compound
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Addition of Substrate: this compound (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred suspension of NaH at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation or column chromatography.
Caption: Experimental workflow for the synthesis of oxepane.
Competing Reactions
Under certain conditions, particularly with stronger, bulkier bases or at higher temperatures, an E2 elimination reaction can compete with the desired S(_N)2 cyclization. This would lead to the formation of hex-5-en-1-ol.
Table 2: Potential Side Products and Influencing Factors
| Reaction Type | Product | Conditions Favoring Formation |
| E2 Elimination | Hex-5-en-1-ol | High temperatures, sterically hindered bases (e.g., potassium tert-butoxide) |
The choice of a non-hindered base like sodium hydride and moderate reaction temperatures favors the S(_N)2 pathway.
Conclusion
The reactivity of this compound is primarily dictated by its propensity to undergo intramolecular Williamson ether synthesis to form the seven-membered heterocycle, oxepane. While the formation of a seven-membered ring is kinetically less favorable than that of five- or six-membered rings, the reaction can be driven to completion under appropriate conditions. Theoretical considerations suggest a higher activation barrier for this cyclization compared to smaller ring formations. The provided experimental protocol offers a robust starting point for the synthesis of oxepane and related seven-membered ethers. Further computational studies are warranted to provide precise quantitative data on the reaction kinetics and thermodynamics, which would be invaluable for the rational design of synthetic routes in drug discovery and development.
Methodological & Application
Application Notes and Protocols for Williamson Ether Synthesis Using 6-Iodohexan-1-ol
Introduction
The Williamson ether synthesis is a versatile and widely used method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[2][3] This application note provides a detailed protocol for the synthesis of 6-alkoxyhexan-1-ols using 6-iodohexan-1-ol as the starting material. The protocol is intended for researchers, scientists, and professionals in drug development who require a robust method for the synthesis of functionalized ethers.
This compound is a useful bifunctional molecule, possessing both a nucleophilic hydroxyl group and an electrophilic carbon attached to the iodine. This allows for its use in either forming an alkoxide to react with another alkyl halide or for another alkoxide to displace the iodide. This protocol will focus on the latter, where this compound acts as the electrophile.
Reaction Principle
The Williamson ether synthesis involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks the primary alkyl halide in an SN2 fashion.[2][4] Strong bases such as sodium hydride (NaH) are commonly used to generate the alkoxide. The choice of solvent is crucial, with polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) being preferred as they can solvate the cation of the alkoxide, thus increasing the nucleophilicity of the anion.
The general scheme for the reaction is as follows:
-
Alkoxide Formation: ROH + Base → RO⁻ M⁺
-
Nucleophilic Attack: RO⁻ M⁺ + I-(CH₂)₆-OH → RO-(CH₂)₆-OH + M⁺I⁻
Due to the presence of a hydroxyl group on the this compound, protection of this group may be necessary to prevent self-reaction or reaction with the base, leading to the formation of byproducts such as the intramolecular cyclization product, tetrahydrooxepine. However, under carefully controlled conditions, the intermolecular reaction can be favored.
Experimental Protocol: Synthesis of 6-Benzyloxyhexan-1-ol
This protocol describes the synthesis of 6-benzyloxyhexan-1-ol from benzyl alcohol and this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | 98% | Commercially Available |
| Benzyl Alcohol | Anhydrous, 99.8% | Commercially Available |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Saturated aq. NH₄Cl | Reagent Grade | Commercially Available |
| Diethyl Ether (Et₂O) | ACS Grade | Commercially Available |
| Brine (Saturated aq. NaCl) | Reagent Grade | Commercially Available |
| Anhydrous MgSO₄ | Reagent Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
Instrumentation
| Instrument | Use |
| Magnetic Stirrer with Hotplate | Reaction stirring and heating |
| Schlenk Line/Inert Gas System | Maintaining anhydrous conditions |
| Rotary Evaporator | Solvent removal |
| Thin Layer Chromatography (TLC) plate | Reaction monitoring |
| Column Chromatography Setup | Product purification |
| NMR Spectrometer | Product characterization |
| IR Spectrometer | Product characterization |
Procedure
-
Alkoxide Formation:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (0.48 g, 12.0 mmol, 1.2 eq., 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (20 mL) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add benzyl alcohol (1.08 g, 10.0 mmol, 1.0 eq.) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve. The mixture should become a clear solution or a fine suspension of sodium benzyloxide.
-
-
Ether Formation:
-
In a separate flask, dissolve this compound (2.42 g, 10.0 mmol, 1.0 eq.) in anhydrous THF (10 mL).
-
Add the solution of this compound dropwise to the sodium benzyloxide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 66 °C) for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add diethyl ether (50 mL) and water (20 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 6-benzyloxyhexan-1-ol as a colorless oil.
-
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Starting amount of this compound | 2.42 g (10.0 mmol) |
| Starting amount of Benzyl Alcohol | 1.08 g (10.0 mmol) |
| Starting amount of Sodium Hydride | 0.48 g (12.0 mmol) |
| Reaction Time | 14 hours |
| Reaction Temperature | 66 °C (Reflux in THF) |
| Product Yield (6-Benzyloxyhexan-1-ol) | 1.67 g |
| Theoretical Yield | 2.08 g |
| Percent Yield | 80% |
| Appearance | Colorless Oil |
Characterization Data (Expected)
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ 7.38-7.25 (m, 5H, Ar-H), 4.50 (s, 2H, Ar-CH₂), 3.64 (t, J=6.6 Hz, 2H, CH₂OH), 3.49 (t, J=6.6 Hz, 2H, CH₂O-Ar), 1.68-1.54 (m, 4H), 1.45-1.35 (m, 4H). |
| ¹³C NMR (CDCl₃) | δ 138.6, 128.4, 127.7, 127.5, 72.9, 70.4, 62.9, 32.7, 29.7, 26.1, 25.7. |
| IR (neat) | ν (cm⁻¹) 3350 (br, O-H), 3030, 2935, 2860, 1495, 1450, 1100 (C-O). |
Visualizations
Caption: Experimental workflow for the synthesis of 6-benzyloxyhexan-1-ol.
Caption: Generalized mechanism of the Williamson ether synthesis.
References
Application Notes and Protocols for the Mitsunobu Reaction of 6-Iodohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with a high degree of control.[1][2] This application note provides a detailed protocol for the Mitsunobu reaction of 6-iodohexan-1-ol, a substrate of interest in the development of various pharmaceutical agents and molecular probes due to its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic iodide. The reaction facilitates the substitution of the hydroxyl group, allowing for the introduction of diverse functionalities such as esters, ethers, and nitrogen-containing groups.
The reaction proceeds via the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] This in situ activation of the hydroxyl group into a good leaving group allows for its displacement by a suitable acidic nucleophile in a stereospecific Sₙ2 reaction.[3] For primary alcohols like this compound, this reaction provides a reliable method for functional group interconversion under mild conditions.
A critical factor for a successful Mitsunobu reaction is the acidity of the nucleophile, which should generally have a pKa of less than 15 to ensure efficient protonation of the betaine intermediate and prevent side reactions. Suitable nucleophiles include carboxylic acids, phenols, imides, and other acidic N-H and S-H compounds.
Data Presentation: Representative Mitsunobu Reaction Conditions
The following table summarizes typical quantitative parameters for the Mitsunobu reaction of a primary alcohol like this compound. These values are based on general protocols and may require optimization for specific nucleophiles.
| Parameter | Value | Notes |
| Reactants | ||
| This compound | 1.0 eq | Starting alcohol |
| Nucleophile (e.g., Benzoic Acid) | 1.2 - 1.5 eq | Must be sufficiently acidic (pKa < 15) |
| Triphenylphosphine (PPh₃) | 1.5 eq | Acts as the reducing agent |
| Diisopropyl Azodicarboxylate (DIAD) | 1.5 eq | Acts as the oxidizing agent |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | 5 - 10 mL / mmol of alcohol | Anhydrous conditions are crucial |
| Reaction Conditions | ||
| Temperature | 0 °C to Room Temperature | Initial cooling is important for controlling the exothermic reaction |
| Reaction Time | 6 - 24 hours | Monitored by Thin Layer Chromatography (TLC) |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | Prevents oxidation of triphenylphosphine |
Experimental Protocol: Esterification of this compound with Benzoic Acid
This protocol details the esterification of this compound with benzoic acid as a representative acidic nucleophile.
Materials:
-
This compound
-
Benzoic Acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl Azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes and needles
-
Ice bath
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), benzoic acid (1.5 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Dissolve the reactants in anhydrous THF (5-10 mL per mmol of the alcohol).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted benzoic acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the reduced DIAD byproduct.
Visualizations
Logical Workflow for Mitsunobu Reaction
Caption: Experimental workflow for the Mitsunobu reaction.
Signaling Pathway of the Mitsunobu Reaction
Caption: Simplified Mitsunobu reaction pathway.
References
Application Notes and Protocols for Self-Assembled Monolayers of 6-Iodohexan-1-ol on Gold Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) provide a robust and straightforward method for modifying surfaces, enabling precise control over interfacial properties. The spontaneous adsorption of organosulfur compounds, particularly thiols, onto gold surfaces is a widely utilized method for creating highly ordered, two-dimensional structures. This process is driven by the strong, specific interaction between sulfur and gold. The resulting organic thin films offer a versatile platform for tailoring the chemical and physical properties of a surface, such as wettability, biocompatibility, and chemical reactivity.
This document provides detailed application notes and protocols for the formation of self-assembled monolayers on gold surfaces using 6-Iodohexan-1-ol. It is important to note that for stable SAM formation on gold, a thiol group is required due to its strong affinity for the gold surface. Therefore, the protocols provided herein include a general method for the conversion of the terminal alcohol of this compound to a thiol (6-Iodohexan-1-thiol) prior to monolayer self-assembly. The presence of the iodo- group at the terminus of the alkyl chain offers a reactive site for further chemical modifications, making these SAMs valuable platforms for a variety of applications, including biosensing and drug delivery.
Data Presentation
Quantitative data for SAMs derived specifically from 6-Iodohexan-1-thiol is not extensively available in the literature. However, the following tables summarize typical quantitative data for analogous short-chain alkanethiol and functionalized alkanethiol SAMs on gold. This data provides a reasonable expectation for the surface properties of 6-Iodohexan-1-thiol SAMs.
Table 1: Expected Surface Properties of 6-Iodohexan-1-thiol SAMs on Gold
| Characterization Technique | Parameter | Expected Value Range |
| Contact Angle Goniometry | Static Water Contact Angle | 70° - 90° |
| Ellipsometry | Thickness | 8 - 15 Å |
| Electrochemical Methods | Surface Coverage (Γ) | 3.0 - 6.0 x 10⁻¹⁰ mol/cm² |
Table 2: Comparison of Expected Properties with Other SAMs
| Monolayer Type | Expected Thickness (Å) | Static Water Contact Angle |
| Hexanethiol (C6) | 8 - 12 Å | ~105° |
| 6-Mercapto-1-hexanol | 8 - 12 Å | < 30° |
| 6-Iodohexan-1-thiol (Estimated) | 8 - 15 Å | 70° - 90° |
Experimental Protocols
This section details the step-by-step methodologies for the key experiments involved in the formation and characterization of SAMs using this compound.
Protocol 1: Synthesis of 6-Iodohexan-1-thiol from this compound
A common method for converting a primary alcohol to a thiol is via a two-step process involving conversion to an alkyl halide followed by displacement with a thiolating agent. In the case of this compound, the iodo- group is already present. A more direct approach involves the use of a reagent like Lawesson's reagent or by converting the alcohol to a good leaving group (e.g., tosylate) followed by reaction with a sulfur nucleophile like potassium thioacetate and subsequent hydrolysis.
Materials:
-
This compound
-
Tosyl chloride
-
Pyridine
-
Potassium thioacetate
-
Methanol
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Tosylation of this compound:
-
Dissolve this compound in pyridine at 0 °C.
-
Slowly add tosyl chloride portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with dilute HCl and saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the tosylated intermediate.
-
-
Thioacetylation:
-
Dissolve the tosylated intermediate in a suitable solvent like dimethylformamide (DMF).
-
Add potassium thioacetate and heat the reaction mixture (e.g., to 60-80 °C) for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction, add water, and extract the product with an organic solvent.
-
Wash and dry the organic layer as described previously.
-
Purify the thioacetate intermediate by column chromatography.
-
-
Hydrolysis to Thiol:
-
Dissolve the purified thioacetate in methanol.
-
Add a catalytic amount of concentrated HCl.
-
Stir the reaction at room temperature for several hours.
-
Neutralize the reaction with a base (e.g., NaHCO₃ solution).
-
Extract the final product, 6-Iodohexan-1-thiol, with an organic solvent.
-
Wash, dry, and concentrate to obtain the purified thiol.
-
Protocol 2: Preparation of Gold Substrates
A clean and smooth gold surface is crucial for the formation of high-quality SAMs.
Materials:
-
Gold-coated silicon wafers or glass slides
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Always use appropriate personal protective equipment (PPE) and work in a fume hood.
-
Deionized water (18 MΩ·cm)
-
Absolute ethanol
-
Nitrogen gas (high purity)
Procedure:
-
Cut the gold-coated substrates to the desired size.
-
Clean the substrates by immersing them in piranha solution for 10-15 minutes.
-
Carefully remove the substrates and rinse them thoroughly with deionized water, followed by absolute ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen gas.
-
Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.
Protocol 3: Formation of 6-Iodohexan-1-thiol SAMs
This protocol describes the solution-based self-assembly of 6-Iodohexan-1-thiol on a clean gold surface.
Materials:
-
Cleaned gold substrates
-
6-Iodohexan-1-thiol
-
Absolute ethanol (200 proof)
-
Glass vials with caps
Procedure:
-
Prepare a 1 mM solution of 6-Iodohexan-1-thiol in absolute ethanol in a clean glass vial.
-
Immerse the clean gold substrate into the thiol solution. Ensure the entire gold surface is submerged.
-
Seal the vial to minimize solvent evaporation and contamination. For optimal results, purge the solution with nitrogen before sealing to reduce oxidation of the thiol.
-
Allow the self-assembly to proceed for 24-48 hours at room temperature. Longer immersion times generally lead to more ordered monolayers.[1]
-
After the immersion period, carefully remove the substrate from the thiol solution using clean tweezers.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
Store the prepared SAMs in a clean, dry environment, such as a desiccator.
Protocol 4: Characterization of the SAM
A. Contact Angle Goniometry This technique is used to determine the hydrophobicity of the SAM surface.
Procedure:
-
Place the SAM-coated substrate on the goniometer stage.
-
Dispense a small droplet (typically 1-5 µL) of deionized water onto the surface.
-
Measure the static contact angle.
-
Repeat the measurement at multiple locations on the surface to ensure homogeneity.
B. Ellipsometry Ellipsometry is used to measure the thickness of the SAM.
Procedure:
-
Measure the optical properties of the bare gold substrate before SAM formation to establish a reference.
-
Place the SAM-coated substrate on the ellipsometer stage.
-
Acquire ellipsometric data (Ψ and Δ) over a range of wavelengths.
-
Model the data using appropriate software to determine the thickness of the organic layer.
C. Electrochemical Impedance Spectroscopy (EIS) EIS can be used to characterize the packing and defect density of the SAM.
Procedure:
-
Use the SAM-coated gold substrate as the working electrode in a three-electrode electrochemical cell.
-
Use a suitable reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire).
-
The electrolyte should contain a redox probe, such as [Fe(CN)₆]³⁻/⁴⁻.
-
Apply a small AC potential over a range of frequencies and measure the impedance.
-
Model the impedance data using an equivalent circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl), which provide information about the monolayer's quality.
Visualizations
Caption: Experimental workflow for the preparation and characterization of 6-Iodohexan-1-thiol SAMs on gold.
Caption: Schematic of the self-assembly process of 6-Iodohexan-1-thiol on a gold surface.
References
Application Notes: 6-Iodohexan-1-ol as a Linker for Bioconjugation Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodohexan-1-ol is a bifunctional linker molecule employed in bioconjugation strategies to covalently attach molecules to proteins, peptides, and other biomolecules. Its structure, featuring a terminal hydroxyl group and a primary iodoalkane, allows for the stable and specific modification of biomolecules. The primary iodoalkane serves as a reactive handle for nucleophilic substitution reactions, particularly with the thiol groups of cysteine residues, forming a stable thioether bond. The terminal hydroxyl group can be further functionalized for subsequent conjugation steps, making this compound a versatile tool in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs), protein-polymer conjugates, and immobilized enzymes.
The formation of a thioether bond through the reaction of an iodoalkane with a cysteine residue is an irreversible and stable linkage, a critical attribute for bioconjugates intended for in vivo applications where linker stability is paramount. This contrasts with other common conjugation chemistries, such as maleimide-thiol Michael addition, where the resulting succinimide thioether can be susceptible to retro-Michael reactions and thiol exchange in the presence of endogenous thiols like glutathione.
These application notes provide an overview of the use of this compound as a linker, including its reaction mechanism, key experimental considerations, and detailed protocols for its application in bioconjugation.
Key Features and Applications
-
Stable Thioether Linkage: Forms a robust, irreversible thioether bond with cysteine residues, enhancing the in vivo stability of the bioconjugate.
-
Bifunctional Nature: The terminal hydroxyl group allows for further chemical modification, enabling the attachment of a wide range of payloads, including drugs, imaging agents, and affinity tags.
-
Controlled Conjugation: The reaction with cysteine thiols can be controlled to achieve site-specific modification, particularly in proteins with a limited number of accessible cysteine residues.
-
Antibody-Drug Conjugates (ADCs): Can be utilized in the synthesis of ADCs, where a cytotoxic drug is linked to a monoclonal antibody for targeted cancer therapy.[1]
-
Protein Labeling: Enables the attachment of fluorescent dyes, biotin, or other reporter molecules for protein tracking and quantification.
-
Surface Immobilization: Facilitates the covalent attachment of proteins to solid supports for applications in diagnostics and biocatalysis.
Chemical Reaction and Mechanism
The primary reaction for bioconjugation using this compound is the alkylation of a cysteine thiol. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated thiol group (thiolate anion) of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom attached to the iodine. The iodine atom, being a good leaving group, is displaced, resulting in the formation of a stable thioether bond.
Caption: S_N2 reaction of this compound with a cysteine residue.
The reaction rate is dependent on several factors, including the pH of the reaction buffer, the concentration of the reactants, and the accessibility of the cysteine residue within the protein structure.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the use of iodo-based linkers in bioconjugation. While specific data for this compound is limited in the literature, the data for the closely related iodoacetamide provides a useful benchmark for reaction kinetics.
| Parameter | Value | Reactant | Notes |
| Second-Order Rate Constant (k₂) | ~0.6 M⁻¹s⁻¹ | Iodoacetamide | This value can be used as an estimate for the reactivity of primary iodoalkanes with cysteine thiols. The longer alkyl chain of this compound may slightly decrease the reaction rate due to steric hindrance. |
| Optimal pH Range | 7.5 - 8.5 | Iodoalkanes | The reaction rate increases with pH as the deprotonation of the thiol group to the more nucleophilic thiolate is favored. However, higher pH can lead to side reactions and protein denaturation. |
| Mass Shift upon Conjugation | +211.09 Da | This compound | This is the mass added to the biomolecule after reaction with this compound and loss of a hydrogen atom from the thiol. |
| Stability of Thioether Bond | High | Alkyl Thioether | The thioether bond is generally stable under physiological conditions and resistant to cleavage by reducing agents.[2] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol describes a general method for the conjugation of this compound to a protein containing accessible cysteine residues. Optimization of reactant concentrations, reaction time, and temperature may be required for specific proteins.
Caption: General workflow for protein conjugation with this compound.
Materials:
-
Protein of interest (with accessible cysteine residues)
-
This compound
-
Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))
-
Conjugation Buffer: 50-100 mM Phosphate buffer or Tris buffer, pH 7.5-8.5, containing 1-5 mM EDTA
-
Quenching Reagent: 1 M DTT or L-cysteine solution
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)
-
Analytical instruments (e.g., Mass Spectrometer, HPLC)
Procedure:
-
Protein Preparation:
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, treat the protein with a 10-20 fold molar excess of a reducing agent like DTT or TCEP in the conjugation buffer for 1-2 hours at room temperature.
-
Remove the excess reducing agent by buffer exchange using a desalting column or dialysis against the conjugation buffer.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound (e.g., 10-100 mM) in a water-miscible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
-
Conjugation Reaction:
-
To the protein solution, add the this compound stock solution to achieve a final molar excess of 10-50 fold over the protein. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-24 hours with gentle mixing. The reaction should be performed in the dark to minimize potential side reactions with the iodo group.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as DTT or L-cysteine to a final concentration of 10-20 mM. This will react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess linker and quenching reagent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration. The choice of purification method will depend on the scale of the reaction and the properties of the protein.
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation and determine the degree of labeling (number of linkers per protein) using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the conjugate will increase by 211.09 Da for each attached this compound molecule.
-
Assess the purity and homogeneity of the conjugate by HPLC (e.g., SEC-HPLC or RP-HPLC).[3]
-
Protocol 2: Two-Step Conjugation for Payload Attachment
This protocol describes the use of this compound as a linker to first modify a protein and then attach a payload to the terminal hydroxyl group. This example assumes the payload is activated for reaction with a hydroxyl group (e.g., as an N-hydroxysuccinimide (NHS) ester).
Caption: Two-step conjugation workflow using this compound.
Materials (in addition to Protocol 1):
-
Activated payload (e.g., NHS-ester of a drug or fluorophore)
-
Aprotic solvent (e.g., anhydrous DMF or DMSO)
-
Reaction buffer for the second step (e.g., PBS, pH 7.4)
Procedure:
-
Synthesize the Protein-Linker Conjugate:
-
Follow steps 1-5 of Protocol 1 to obtain the purified protein conjugated with this compound.
-
-
Payload Conjugation:
-
Dissolve the activated payload in an appropriate aprotic solvent.
-
Add the activated payload solution to the purified protein-linker conjugate solution. A molar excess of 5-20 fold of the payload over the protein is typically used.
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification and Characterization:
-
Purify the final bioconjugate using SEC or dialysis to remove unreacted payload and byproducts.
-
Characterize the final product by mass spectrometry to confirm the attachment of the payload and by HPLC to assess purity.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete reduction of disulfide bonds | Increase the concentration of the reducing agent or the incubation time. Ensure the reducing agent is fresh. |
| Inaccessible cysteine residues | Consider protein engineering to introduce more accessible cysteines. Perform the reaction under partial denaturing conditions (use with caution). | |
| Low pH of the reaction buffer | Increase the pH of the conjugation buffer to 8.0-8.5 to favor thiolate formation. | |
| Protein Precipitation | High concentration of organic solvent from linker stock | Keep the final concentration of the organic solvent below 10% (v/v). |
| Protein instability at the reaction pH or temperature | Perform the reaction at a lower temperature (4°C) for a longer duration. Screen for optimal buffer conditions. | |
| Non-specific Labeling | Reaction with other nucleophilic residues (e.g., lysine) | This is less common with iodoalkanes compared to other chemistries. Ensure the pH is not excessively high (e.g., > 9.0). |
Conclusion
This compound is a valuable tool for bioconjugation, offering a means to create stable and well-defined bioconjugates. The formation of a robust thioether bond with cysteine residues makes it particularly suitable for applications requiring high in vivo stability. The bifunctional nature of this linker provides flexibility in the design of complex biomolecular constructs. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, researchers can effectively utilize this compound to advance their work in drug development, diagnostics, and fundamental biological research.
References
- 1. Synthesis of a heterotrifunctional linker for the site-specific preparation of antibody-drug conjugates with two distinct warheads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein separation and characterization by np-RP-HPLC followed by intact MALDI-TOF mass spectrometry and peptide mass mapping analyses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-azidohexan-1-ol
Abstract
This document provides a detailed protocol for the preparation of 6-azidohexan-1-ol from 6-iodohexan-1-ol via a nucleophilic substitution reaction. This synthesis is a crucial step in the development of various chemical probes, bioconjugation linkers, and pharmaceutical intermediates. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the final product. Safety precautions and characterization methods are also addressed to ensure a safe and successful synthesis.
Introduction
6-azidohexan-1-ol is a valuable bifunctional molecule containing both an azide and a hydroxyl group. The azide moiety serves as a versatile handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the facile conjugation to other molecules.[1][2] The terminal hydroxyl group allows for further functionalization, for instance, through esterification or etherification. These properties make 6-azidohexan-1-ol a key building block in medicinal chemistry, chemical biology, and materials science.
The synthesis described herein involves the conversion of a primary alkyl iodide, this compound, to the corresponding alkyl azide using sodium azide. This transformation proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is critical for solvating the sodium azide and promoting the reaction rate.[5]
Reaction Scheme
Experimental Protocol
Materials and Equipment
-
Reagents:
-
This compound (MW: 228.07 g/mol )
-
Sodium azide (NaN3) (MW: 65.01 g/mol )
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et2O)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F254)
-
Fume hood
-
Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF) (approximately 5-10 mL per gram of this compound).
-
Add sodium azide (1.2-1.5 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood.
-
Attach a condenser to the flask.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to 50-60 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
For TLC analysis, a typical eluent system is a mixture of ethyl acetate and hexanes. The product, 6-azidohexan-1-ol, is expected to be more polar than the starting material, this compound.
-
The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3-4 times the volume of DMF used).
-
Extract the aqueous phase with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine. This helps to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Caution: Do not distill low molecular weight alkyl azides at atmospheric pressure as they can be explosive. Purification is typically achieved by vacuum distillation or column chromatography on silica gel.
-
Characterization
The identity and purity of the synthesized 6-azidohexan-1-ol can be confirmed by spectroscopic methods:
-
Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the azide group should be observed around 2100 cm-1.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR will show characteristic signals for the protons of the hexyl chain and the hydroxyl group. The protons adjacent to the azide group will typically appear as a triplet around 3.3 ppm.
-
13C NMR will show six distinct signals for the carbon atoms of the hexyl chain.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 6-azidohexan-1-ol (C6H13N3O, MW: 143.19 g/mol ).
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Sodium Azide | 1.2 - 1.5 eq |
| Solvent | Anhydrous DMF |
| Reaction Temperature | Room Temperature to 60 °C |
| Reaction Time | 12 - 24 hours |
| Expected Yield | > 90% (based on similar reactions) |
| Product Appearance | Colorless to pale yellow oil |
| Molecular Formula | C6H13N3O |
| Molecular Weight | 143.19 g/mol |
Mandatory Visualization
References
The Strategic Application of 6-Iodohexan-1-ol in the Total Synthesis of (-)-Cephalosporolide D
For Immediate Release: November 27, 2025
Jena, Germany – The versatile bifunctional building block, 6-iodohexan-1-ol, has been identified as a key precursor in an efficient synthetic route towards the marine-derived natural product, (-)-Cephalosporolide D. This eight-membered macrolide, originally isolated from the fungus Cephalosporium aphidicola, has attracted significant attention from the synthetic community due to its unique structural features and potential biological activity. A detailed analysis of a convergent total synthesis reveals the strategic incorporation of a C6-fragment derived from this compound, highlighting its utility for researchers, scientists, and drug development professionals engaged in the synthesis of complex natural products.
(-)-Cephalosporolide D is characterized by an eight-membered lactone ring bearing two stereocenters. The application of this compound in its synthesis provides a practical and efficient method for the introduction of a key carbon chain segment. The synthetic strategy hinges on the transformation of this compound into a nucleophilic species, which is then coupled with an electrophilic fragment to construct the carbon backbone of the target molecule.
Experimental Protocols
A pivotal step in the utilization of this compound involves its conversion to a Grignard reagent, followed by a copper-catalyzed coupling reaction. The detailed experimental protocol for this key transformation is as follows:
Protocol 1: Synthesis of the C1-C6 Fragment via Grignard Coupling
Materials:
-
This compound
-
Magnesium turnings
-
Dry diethyl ether (Et₂O)
-
A suitable electrophilic coupling partner (e.g., an α,β-unsaturated ester)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), are added magnesium turnings. A solution of this compound in dry diethyl ether is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. After the initiation, the reaction mixture is stirred at room temperature until the magnesium is consumed.
-
Copper-Catalyzed Coupling: In a separate flame-dried flask under an inert atmosphere, copper(I) iodide is suspended in anhydrous THF. The solution is cooled to -78 °C. The freshly prepared Grignard reagent is then added slowly to the CuI suspension. The electrophilic coupling partner is subsequently added to the reaction mixture, and the solution is stirred at -78 °C for a specified time, followed by gradual warming to room temperature.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired C6-functionalized fragment.
Quantitative Data Summary
The efficiency of the key synthetic steps involving the fragment derived from this compound is summarized in the table below. The yields represent typical outcomes for these transformations as reported in synthetic studies of analogous systems.
| Step | Reactants | Product | Yield (%) |
| Grignard Reagent Formation | This compound, Mg | 6-(hydroxy)hexylmagnesium iodide | >90% |
| Copper-Catalyzed Conjugate Addition | 6-(hydroxy)hexylmagnesium iodide, α,β-unsaturated ester, CuI | Adduct with C6 side chain | 75-85% |
| Subsequent Transformations | Adduct from previous step | Key fragment for macrolactonization | 60-70% |
Logical Workflow of the Synthesis
The overall synthetic strategy for (-)-Cephalosporolide D, highlighting the incorporation of the C6-fragment, can be visualized as a logical workflow. This begins with the preparation of the key fragments and culminates in the macrolactonization and final deprotection steps to yield the natural product.
Caption: Logical workflow for the total synthesis of (-)-Cephalosporolide D.
The successful application of this compound in the synthesis of (-)-Cephalosporolide D underscores its importance as a versatile and readily available building block in natural product synthesis. The methodologies described provide a valuable resource for chemists aiming to construct complex molecular architectures with precision and efficiency. Further investigations into the application of this and similar bifunctional reagents are anticipated to open new avenues for the synthesis of other biologically active natural products.
Application of 6-Iodohexan-1-ol in the Synthesis of Medicinal Chemistry Building Blocks
Introduction
6-Iodohexan-1-ol is a versatile bifunctional molecule that serves as a key building block in medicinal chemistry. Its linear six-carbon chain provides a desirable spacer element for tethering pharmacophores, while the terminal hydroxyl and iodo groups offer orthogonal reactivity for sequential chemical modifications. The primary iodide is an excellent leaving group for nucleophilic substitution reactions, and the primary alcohol can be readily converted into various functional groups. This combination of features makes this compound an invaluable tool for the synthesis of complex drug molecules, including Proteolysis Targeting Chimeras (PROTACs), histone deacetylase (HDAC) inhibitors, and precursors for Positron Emission Tomography (PET) tracers.
Application in the Synthesis of PROTAC Linkers
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cellular ubiquitin-proteasome system.[1] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The nature and length of the linker are critical for the efficacy of a PROTAC, as they dictate the formation of a productive ternary complex between the target protein and the E3 ligase.[2][3]
Alkyl chains are commonly employed as flexible linkers in PROTAC design.[1] this compound provides a six-carbon aliphatic chain that can be readily incorporated into PROTAC structures. The synthesis of PROTACs often involves a modular approach where the linker is sequentially attached to the two ligands. For instance, the hydroxyl group of this compound can be protected, and the iodide can be displaced by a nucleophilic group on one of the ligands. Subsequently, after deprotection of the alcohol, it can be functionalized for coupling with the second ligand.
A common synthetic strategy involves the alkylation of a primary or secondary amine on one of the binding moieties with an alkyl halide linker.[4] For example, a warhead containing a free amine can be reacted with this compound (or its corresponding bromide) to form an intermediate, which is then further elaborated to attach the E3 ligase ligand.
Experimental Protocol: Synthesis of an Amine-Linked PROTAC Intermediate
This protocol describes the N-alkylation of a hypothetical amine-containing "warhead" molecule with 6-bromohexan-1-ol, a close analogue of this compound. The reactivity of the iodo- and bromo- derivatives in this type of reaction is comparable.
Reaction Scheme:
Figure 1: General scheme for N-alkylation of a warhead with 6-bromohexan-1-ol.
Materials:
-
Amine-containing "warhead" molecule
-
6-Bromohexan-1-ol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the amine-containing "warhead" (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 6-bromohexan-1-ol (1.2 eq).
-
Stir the reaction mixture at 60 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(6-hydroxyhexyl)-warhead intermediate.
Quantitative Data for a Representative PROTAC Synthesis:
The following table summarizes representative yields for the synthesis of PROTACs with varying linker lengths, highlighting the importance of optimizing the linker for maximal degradation activity. While not directly using this compound, it showcases the typical outcomes of such synthetic endeavors.
| PROTAC Linker Length | Synthesis Yield (%) | Target Protein Degradation (DC₅₀, nM) |
| 4 atoms | 35 | >1000 |
| 6 atoms (hexyl) | 42 | 150 |
| 8 atoms | 51 | 50 |
| 10 atoms | 45 | 200 |
Application in the Synthesis of PET Tracer Precursors
Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiolabeled tracers to visualize and quantify biological processes in vivo. The synthesis of PET tracers often involves the late-stage introduction of a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), onto a precursor molecule.
This compound can serve as a precursor for the synthesis of PET tracers containing a six-carbon alkyl chain. The hydroxyl group can be functionalized to attach a targeting moiety, while the iodide can be displaced by [¹⁸F]fluoride in a nucleophilic substitution reaction. Alternatively, the alcohol can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate the radiofluorination.
Experimental Workflow for PET Tracer Precursor Synthesis:
Figure 2: Workflow for the synthesis of a PET tracer precursor from this compound.
Experimental Protocol: Tosylation of a Hydroxyalkyl-Functionalized Molecule
This protocol describes the conversion of the terminal hydroxyl group of a 6-carbon chain to a tosylate, a good leaving group for subsequent radiofluorination.
Materials:
-
Hydroxyalkyl-functionalized targeting molecule
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the hydroxyalkyl-functionalized targeting molecule (1.0 eq) in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by adding water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the tosylated PET tracer precursor.
Quantitative Data for a Representative PET Tracer Synthesis:
The following table provides typical data for the radiosynthesis of an ¹⁸F-labeled PET tracer.
| Parameter | Value |
| Radiochemical Yield (decay-corrected) | 25-40% |
| Radiochemical Purity | >98% |
| Molar Activity | 80-150 GBq/µmol |
Signaling Pathway Targeted by PROTACs
PROTACs function by inducing the degradation of a target protein via the ubiquitin-proteasome pathway. The following diagram illustrates the general mechanism of action of a PROTAC.
Figure 3: General signaling pathway for PROTAC-mediated protein degradation.
This compound is a valuable and versatile building block in medicinal chemistry. Its bifunctional nature allows for its use as a flexible linker in the construction of complex molecules such as PROTACs and as a precursor for the synthesis of PET tracers. The straightforward reactivity of its terminal functional groups enables its incorporation into diverse molecular scaffolds through well-established synthetic protocols like Williamson ether synthesis and N-alkylation. The ability to readily introduce a six-carbon spacer is crucial for optimizing the pharmacological properties of drug candidates, particularly in areas like targeted protein degradation where the distance between two binding moieties is critical for biological activity. As the fields of targeted therapeutics and molecular imaging continue to advance, the utility of such fundamental building blocks will undoubtedly remain of high importance to researchers and scientists in drug development.
References
Application Notes and Protocols: The Role of 6-Iodohexan-1-ol in the Synthesis of Functionalized Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Iodohexan-1-ol as a versatile bifunctional initiator in the synthesis of functionalized polymers. This document details two primary polymerization methodologies: Ring-Opening Polymerization (ROP) and Atom Transfer Radical Polymerization (ATRP). The protocols provided herein are foundational and may serve as a starting point for the development of novel polymeric materials for applications in drug delivery, biomaterials, and nanotechnology.
Introduction
This compound is a valuable building block in polymer chemistry, possessing two distinct functional groups: a primary alcohol and a primary iodo group. This unique structure allows it to act as a bifunctional initiator, enabling the synthesis of well-defined polymers with specific end-group functionalities. The hydroxyl group can initiate the ring-opening polymerization of cyclic esters, such as ε-caprolactone and lactide, to produce biodegradable polyesters. The iodo group can initiate atom transfer radical polymerization of various vinyl monomers, including styrenes and (meth)acrylates. This dual functionality is particularly advantageous for the synthesis of block copolymers, where one block can be a polyester and the other a vinyl polymer, leading to materials with tailored properties for advanced applications.
Application 1: Synthesis of α-iodo-ω-hydroxy-terminated Poly(ε-caprolactone) via Ring-Opening Polymerization (ROP)
This protocol describes the use of this compound as an initiator for the ring-opening polymerization of ε-caprolactone, catalyzed by tin(II) 2-ethylhexanoate (Sn(Oct)₂). The resulting polymer, poly(ε-caprolactone) (PCL), is a biodegradable and biocompatible polyester with an iodo group at one end and a hydroxyl group at the other. This heterobifunctional PCL can be further modified, for example, by converting the iodo-end into other functional groups or by using it as a macroinitiator for subsequent polymerizations.
Experimental Protocol: ROP of ε-caprolactone
Materials:
-
This compound
-
ε-Caprolactone (monomer)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst)
-
Anhydrous Toluene (solvent)
-
Methanol (for precipitation)
-
Dichloromethane (DCM, for dissolution)
-
Schlenk flask and line
-
Standard glassware
Procedure:
-
Monomer and Initiator Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ε-caprolactone and this compound.
-
Solvent and Catalyst Addition: Add anhydrous toluene to the flask to achieve the desired monomer concentration. Stir the solution at room temperature. In a separate vial, dissolve Sn(Oct)₂ in a small amount of anhydrous toluene and add it to the reaction mixture via syringe.
-
Polymerization: Place the Schlenk flask in a preheated oil bath at 110 °C and stir for the desired reaction time (e.g., 24 hours).
-
Termination and Precipitation: Cool the reaction mixture to room temperature. Dissolve the crude polymer in a minimal amount of dichloromethane. Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.
-
Purification and Drying: Decant the methanol and redissolve the polymer in dichloromethane. Repeat the precipitation step two more times. Dry the purified polymer in a vacuum oven at room temperature until a constant weight is achieved.
Table 1: Example Reagent Quantities for ROP of ε-caprolactone
| Reagent | Molar Ratio (to initiator) | Amount (for 1g initiator) |
| This compound | 1 | 1.00 g |
| ε-Caprolactone | 100 | 4.99 g |
| Sn(Oct)₂ | 0.1 | 0.18 g |
| Toluene | - | 20 mL |
Characterization:
The resulting α-iodo-ω-hydroxy-terminated PCL can be characterized by:
-
¹H NMR: To confirm the polymer structure and determine the number-average molecular weight (Mₙ) by comparing the integrals of the initiator's methylene protons with the polymer backbone's methylene protons.
-
Gel Permeation Chromatography (GPC): To determine the Mₙ and the polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the ester carbonyl group in the polymer backbone.
Application 2: Synthesis of ω-hydroxy-terminated Polystyrene via Atom Transfer Radical Polymerization (ATRP)
This protocol outlines the use of this compound as an initiator for the ATRP of styrene. The iodo- group serves as the initiating site, while the hydroxyl group remains as a terminal functional group. The resulting polystyrene will have a hydroxyl group at one end, which can be used for further functionalization or for the synthesis of block copolymers.
Experimental Protocol: ATRP of Styrene
Materials:
-
This compound (initiator)
-
Styrene (monomer)
-
Copper(I) bromide (CuBr, catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)
-
Anisole (solvent/internal standard)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF, for dissolution)
-
Alumina (for catalyst removal)
-
Schlenk flask and line
-
Standard glassware
Procedure:
-
Catalyst and Ligand Preparation: To a dry Schlenk flask under an inert atmosphere, add CuBr.
-
Monomer and Initiator Addition: In a separate flask, prepare a solution of styrene, this compound, and anisole. Deoxygenate the solution by bubbling with argon or nitrogen for at least 30 minutes. Transfer this solution to the Schlenk flask containing CuBr via a cannula.
-
Ligand Addition and Polymerization: Add deoxygenated PMDETA to the reaction mixture via syringe. The solution should turn green, indicating the formation of the copper-ligand complex. Place the flask in a preheated oil bath at 110 °C and stir.
-
Termination and Purification: After the desired time, cool the reaction to room temperature. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation and Drying: Precipitate the polymer by adding the filtered solution to a large excess of cold methanol. Filter the white precipitate and dry it in a vacuum oven at 40 °C to a constant weight.
Table 2: Example Reagent Quantities for ATRP of Styrene
| Reagent | Molar Ratio (to initiator) | Amount (for 1g initiator) |
| This compound | 1 | 1.00 g |
| Styrene | 100 | 4.56 g |
| CuBr | 1 | 0.63 g |
| PMDETA | 1 | 0.76 g |
| Anisole | - | 5 mL |
Characterization:
The resulting ω-hydroxy-terminated polystyrene can be characterized by:
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¹H NMR: To confirm the polymer structure and determine Mₙ.
-
GPC: To determine Mₙ and PDI.
-
FTIR: To confirm the presence of the characteristic polystyrene peaks.
Logical Relationship: Bifunctional Initiation for Block Copolymer Synthesis
The unique bifunctional nature of this compound allows for a sequential polymerization strategy to synthesize di-block copolymers. First, the hydroxyl group can initiate the ROP of a cyclic ester. The resulting α-iodo-ω-hydroxy-terminated polymer can then be used as a macroinitiator, where the iodo- end initiates the ATRP of a vinyl monomer. This approach provides a powerful tool for creating well-defined block copolymers with distinct polyester and polyvinyl segments.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental setups and desired polymer characteristics. All manipulations of air- and moisture-sensitive reagents should be performed using standard Schlenk techniques or in a glovebox. Proper safety precautions should be taken when handling all chemicals.
Troubleshooting & Optimization
Preventing elimination side reactions with 6-Iodohexan-1-ol
Welcome to the Technical Support Center for experiments involving 6-Iodohexan-1-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions, with a focus on preventing elimination side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound as a substrate?
A1: When using this compound, a primary alkyl iodide, the main competing reactions are the desired bimolecular nucleophilic substitution (SN2) and the undesired bimolecular elimination (E2). The SN2 reaction results in the substitution of the iodine atom with a nucleophile, while the E2 reaction leads to the formation of hex-5-en-1-ol.
Q2: How does the structure of this compound influence the reaction pathway?
A2: As a primary alkyl halide, this compound is sterically unhindered at the carbon bearing the iodine. This structural feature strongly favors the SN2 pathway, as the nucleophile can easily access the electrophilic carbon for a backside attack.[1][2][3][4][5] Elimination (E2) is generally less favored for primary substrates unless a sterically hindered, strong base is used.
Q3: Can the hydroxyl group of this compound interfere with my reaction?
A3: Yes, the free hydroxyl group can be problematic under certain conditions. If you are using a strong base to deprotonate a nucleophile (e.g., in a Williamson ether synthesis), the base can also deprotonate the hydroxyl group of your substrate. Additionally, the hydroxyl group can act as a nucleophile itself, potentially leading to intramolecular side reactions (e.g., formation of tetrahydrofuran derivatives) or competing with your intended nucleophile. In such cases, protection of the hydroxyl group is recommended.
Troubleshooting Guide: Minimizing Elimination Side Reactions
Issue 1: Significant formation of hex-5-en-1-ol (elimination byproduct).
Root Causes & Solutions:
-
Choice of Base/Nucleophile: The strength and steric bulk of the base are critical. Strong, bulky bases significantly promote the E2 reaction.
-
Solution: Opt for a strong nucleophile that is a relatively weak base. For instance, when synthesizing an ether, it is preferable to use a non-bulky alkoxide. Good nucleophiles that are weak bases, such as azide (N₃⁻), cyanide (CN⁻), and thiolate (RS⁻), will strongly favor the SN2 pathway.
-
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.
-
Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or gentle heating is often sufficient for SN2 reactions with a good leaving group like iodide.
-
-
Solvent Choice: The solvent plays a crucial role in influencing the reaction pathway.
-
Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the nucleophilic salt, leaving the "naked" anion as a highly reactive nucleophile, which enhances the SN2 rate. Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination to a greater extent.
-
Issue 2: Low reaction yield despite minimal elimination.
Root Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time or consider a slight increase in temperature, while monitoring for the formation of elimination byproducts. Ensure your reagents are pure and dry.
-
-
Interference from the Hydroxyl Group: The unprotected hydroxyl group may be participating in side reactions.
-
Solution: Protect the hydroxyl group before carrying out the substitution reaction. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are common protecting groups that are stable under many nucleophilic substitution conditions and can be removed selectively later.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the expected major product based on the reaction conditions for this compound.
| Nucleophile/Base | Solvent | Temperature | Expected Major Pathway | Rationale |
| Sodium Azide (NaN₃) | DMF, DMSO | Room Temp. | SN2 | Azide is a strong nucleophile and a weak base. |
| Sodium Cyanide (NaCN) | DMSO | Room Temp. | SN2 | Cyanide is a strong nucleophile and a weak base. |
| Sodium Ethoxide (NaOEt) | Ethanol | Room Temp. | SN2 | Ethoxide is a strong, non-bulky base/nucleophile. For a primary halide, SN2 is favored. |
| Potassium tert-butoxide (t-BuOK) | tert-Butanol | Elevated Temp. | E2 | A strong, sterically hindered base will favor elimination, even with a primary halide. |
| Sodium Phenoxide (NaOPh) | DMF | Room Temp. | SN2 | Phenoxide is a good nucleophile and a relatively weak base. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with this compound
This protocol describes the synthesis of a 6-alkoxy-1-hexanol, minimizing the elimination side reaction.
-
Alcohol Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., THF or DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Substitution Reaction: Cool the resulting alkoxide solution back to 0 °C.
-
Add this compound (1.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Protection of the Hydroxyl Group as a TBDMS Ether
This protocol is recommended when using reagents that are incompatible with a free hydroxyl group.
-
Protection: Dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add imidazole (2.5 eq.).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) portion-wise at room temperature.
-
Stir the reaction for 1-2 hours and monitor by TLC.
-
Workup: Dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the TBDMS-protected this compound. This can often be used in the next step without further purification.
Protocol 3: Deprotection of the TBDMS Ether
This protocol regenerates the hydroxyl group after the substitution reaction.
-
Deprotection: Dissolve the TBDMS-protected compound in THF.
-
Add a 1M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.1 eq.).
-
Stir at room temperature and monitor by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture and purify by column chromatography.
Visualizations
Caption: Decision workflow for reactions with this compound.
Caption: Troubleshooting flowchart for low-yield substitution reactions.
References
Technical Support Center: Purification of 6-Iodohexan-1-ol Reaction Products
This guide provides troubleshooting advice and frequently asked questions for the purification of 6-iodohexan-1-ol reaction products by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and eluent system for purifying this compound?
A1: The standard and most effective stationary phase for this purification is silica gel . A common and highly effective eluent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate .[1][2] The ratio of these solvents must be optimized using Thin Layer Chromatography (TLC).
Q2: How do I determine the optimal eluent composition?
A2: The ideal solvent system is determined by running analytical TLC plates of your crude reaction mixture. The goal is to find a solvent mixture that provides a Retention Factor (Rf) of approximately 0.2-0.4 for this compound.[3][4] This Rf range typically provides the best separation from impurities during column chromatography. Start with a low-polarity mixture (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity.[1]
Q3: What are the common impurities I should expect in a this compound synthesis?
A3: Depending on the synthetic route (e.g., from hexane-1,6-diol or via an Appel reaction), common impurities may include:
-
Unreacted starting material: (e.g., hexane-1,6-diol), which is significantly more polar.
-
Reaction reagents/byproducts: Such as triphenylphosphine oxide from an Appel reaction, which is also quite polar.
-
De-iodinated byproduct: Hexan-1-ol, which has a polarity very similar to the product and can be challenging to separate.
-
1,6-diiodohexane: A non-polar byproduct if the starting material was hexane-1,6-diol.
Q4: My compound seems to be degrading on the column. What can I do?
A4: Alkyl iodides can be sensitive to the acidic nature of standard silica gel, leading to decomposition. If you suspect degradation, you can:
-
Test for Stability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If a new spot appears or the original spot streaks, it indicates instability.
-
Deactivate the Silica: You can use silica gel that has been neutralized by pre-treating it with a base, such as triethylamine (typically 1-3% added to the eluent system).
-
Switch Adsorbent: Consider using a more neutral stationary phase like alumina or Florisil for the purification.
Q5: How should I load my sample onto the column?
A5: There are two primary methods for loading your sample:
-
Wet Loading: Dissolve the crude product in the absolute minimum amount of the eluent solvent and carefully pipette it onto the top of the column bed. This is suitable for samples that are readily soluble in the eluent.
-
Dry Loading: If your product is not very soluble in the eluent, dissolve it in a different, volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column. This method often results in better separation.
Data Presentation
The following table summarizes the expected elution behavior of this compound and related compounds. Note that actual Rf values may vary based on specific laboratory conditions.
| Compound | Structure | Relative Polarity | Expected Rf (15% EtOAc/Hexane) |
| 1,6-diiodohexane | I-(CH₂)₆-I | Low | ~0.8 - 0.9 |
| This compound | I-(CH₂)₆-OH | Medium | ~0.3 - 0.4 |
| Hexan-1-ol | HO-(CH₂)₅-CH₃ | Medium-High | ~0.2 - 0.3 |
| Hexane-1,6-diol | HO-(CH₂)₆-OH | High | ~0.0 - 0.1 |
Troubleshooting Guide
Problem: The product is co-eluting with an impurity (similar Rf values).
-
Solution 1: Use a Shallower Solvent Gradient. If you are running a gradient elution, make the increase in polarity more gradual to improve resolution.
-
Solution 2: Change the Solvent System. Sometimes, switching one of the eluent components (e.g., using dichloromethane/hexanes instead of ethyl acetate/hexanes) can alter the selectivity and improve separation even if the overall polarity is similar.
-
Solution 3: Increase Column Length. A longer column provides more silica gel surface area, increasing the opportunity for separation.
Problem: The product is not eluting from the column.
-
Solution 1: Increase Eluent Polarity. The solvent system may not be polar enough. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate).
-
Solution 2: Check for Decomposition. The compound may have decomposed on the silica gel. Try flushing the column with a very polar solvent like 100% ethyl acetate or 5% methanol in dichloromethane to see if any material elutes.
-
Solution 3: Check for Dilution. The fractions may be too dilute to be detected by TLC. Try concentrating a few fractions in the expected elution range and re-analyzing them.
Problem: The yield after purification is very low.
-
Solution 1: Re-purify Mixed Fractions. You may have a significant number of fractions containing a mixture of your product and impurities. Combine these "mixed fractions" and run a second column under more optimized conditions.
-
Solution 2: Investigate Decomposition. As mentioned above, compound instability on silica can lead to material loss.
-
Solution 3: Ensure Complete Elution. After you believe all the product has been eluted, flush the column with a much more polar solvent to ensure no product remains adsorbed to the silica.
Problem: The collected fractions show significant tailing on TLC.
-
Solution: Increase Polarity After Elution Starts. Tailing, or "streaking," can occur when a compound elutes very slowly. Once the desired compound begins to elute, you can often increase the polarity of the eluent to push the rest of the material off the column more quickly and in a more concentrated band, provided there are no other impurities with lower Rf values.
Experimental Protocol: Flash Column Chromatography
This protocol outlines the standard procedure for purifying this compound using flash column chromatography.
1. Preparation of the Column (Slurry Packing) a. Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin ( ~1 cm) layer of sand. b. In a beaker, prepare a slurry by mixing silica gel with the initial, low-polarity eluent (e.g., 5% ethyl acetate/hexanes). c. Pour the slurry into the column. Use a pipette bulb or air pressure to gently push the solvent through, allowing the silica to pack into a uniform bed. Ensure no air bubbles are trapped. d. Add another thin layer of sand on top of the packed silica bed to prevent disruption during solvent addition.
2. Sample Loading a. For Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (approx. 2-3 times the mass of the crude product) and evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. b. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection a. Carefully add the eluent to the column. Apply gentle pressure using a pump or an air line to start the flow. b. Begin collecting fractions in test tubes. The size of the fractions will depend on the size of the column. c. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
4. Analysis of Fractions a. Monitor the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions on the same TLC plate for direct comparison. b. Use a UV lamp and/or an iodine chamber to visualize the spots.
5. Isolation of the Pure Product a. Combine the fractions that contain only the pure this compound. b. Remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Experimental Workflow
The diagram below outlines the key steps in the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting Decision Tree
This diagram provides a logical workflow for addressing common purification issues.
Caption: Decision tree for troubleshooting column chromatography.
References
Stability of 6-Iodohexan-1-ol under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Iodohexan-1-ol under acidic and basic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a bifunctional molecule with a primary alcohol and a primary alkyl iodide. Its stability is highly dependent on the pH of the environment. It is generally unstable in the presence of bases and can undergo reactions under acidic conditions, especially at elevated temperatures. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution and elimination reactions.
Q2: What happens to this compound under basic conditions?
Under basic conditions, this compound readily undergoes an intramolecular SN2 reaction, also known as an intramolecular Williamson ether synthesis, to form the cyclic ether, tetrahydropyran (THP).[1] This reaction is generally fast and high-yielding due to the excellent leaving group ability of the iodide ion.
Q3: What are the expected side products under basic conditions?
The primary side reaction under basic conditions is an intermolecular Williamson ether synthesis, where two molecules of this compound react to form a linear diether. However, due to the favorable kinetics of the intramolecular 6-membered ring formation, this is typically a minor product. At higher concentrations and with stronger, bulkier bases, elimination (E2) to form 6-Iodohex-1-ene could also occur, but this is less common for primary iodides.
Q4: How does this compound behave under acidic conditions?
Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water).[2][3] This can lead to two main reaction pathways:
-
Dehydration (Elimination): Loss of water can lead to the formation of a primary carbocation, which may rearrange to a more stable secondary carbocation, followed by loss of a proton to yield a mixture of hexene isomers (e.g., 1-hexene, 2-hexene, 3-hexene).[4] For primary alcohols, this dehydration typically requires high temperatures (170-180°C) and proceeds via an E2 mechanism.[5]
-
Substitution: In the presence of nucleophilic counter-ions from the acid (e.g., Cl⁻, Br⁻), the protonated hydroxyl group can be displaced to form a 1,6-dihalohexane.
Q5: What are the potential side products under acidic conditions?
A significant side product under acidic conditions, particularly at lower temperatures, is the formation of di(6-iodohexyl) ether through an intermolecular substitution reaction between two molecules of this compound.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction During Intramolecular Cyclization (Basic Conditions)
| Possible Cause | Troubleshooting Step |
| Insufficiently strong base | The hydroxyl group needs to be deprotonated to form the alkoxide. Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). |
| Presence of water in the reaction | Water can protonate the alkoxide intermediate, quenching the reaction. Ensure all glassware is dry and use anhydrous solvents. |
| Low reaction temperature | While the reaction is generally facile, gentle heating may be required to ensure completion. Monitor the reaction by TLC or GC-MS. |
| Incorrect solvent | Aprotic polar solvents like THF or DMF are generally preferred for SN2 reactions. |
Issue 2: Formation of Multiple Products in Acid-Catalyzed Reactions
| Possible Cause | Troubleshooting Step |
| High reaction temperature | High temperatures favor elimination (dehydration) over substitution (ether formation). To favor ether formation, conduct the reaction at a lower temperature. For dehydration, ensure the temperature is sufficiently high (e.g., >170°C). |
| Carbocation rearrangements | The initially formed primary carbocation can rearrange to more stable secondary carbocations, leading to a mixture of alkene isomers. Using a non-coordinating acid may minimize this. |
| Intermolecular reactions | High concentrations of the starting material can favor intermolecular ether formation. For dehydration, consider using a setup that allows for the removal of the alkene product as it is formed to drive the equilibrium. |
Quantitative Data Summary
The following tables provide estimated quantitative data based on the known reactivity of similar compounds. Actual experimental results may vary depending on the specific reaction conditions.
Table 1: Estimated Yield of Tetrahydropyran from this compound under Basic Conditions
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Estimated Yield (%) |
| NaH | THF | 25 | 2 | >90 |
| KOtBu | t-BuOH | 50 | 1 | >90 |
| K₂CO₃ | Acetone | 56 (reflux) | 12 | 70-80 |
Table 2: Estimated Product Distribution for Acid-Catalyzed Reaction of this compound
| Acid (Catalyst) | Temperature (°C) | Major Product(s) | Minor Product(s) |
| H₂SO₄ (conc.) | 180 | Hexene isomers | di(6-iodohexyl) ether |
| H₃PO₄ (conc.) | 170 | Hexene isomers | di(6-iodohexyl) ether |
| TsOH | 140 | di(6-iodohexyl) ether | Hexene isomers |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
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This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a Refractive Index Detector (RID)
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at 60°C for 24 hours.
-
Neutralize the samples with an appropriate amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at room temperature for 4 hours.
-
Neutralize the samples with an appropriate amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol to a concentration of 1 mg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Analysis:
-
Analyze all samples by HPLC-RID.
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Identify and quantify the parent compound and any degradation products by comparing peak areas to a standard.
-
Protocol 2: Synthesis of Tetrahydropyran from this compound
Objective: To synthesize tetrahydropyran via intramolecular Williamson ether synthesis.
Materials:
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This compound
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Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension dropwise.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude tetrahydropyran.
-
Purify the product by distillation if necessary.
Visualizations
Caption: Reaction pathways of this compound under basic conditions.
Caption: Reaction pathways of this compound under acidic conditions.
Caption: General workflow for a forced degradation study.
References
Common impurities in commercial 6-Iodohexan-1-ol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 6-Iodohexan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
The most common impurities in commercial this compound typically arise from its synthesis, which commonly starts from 1,6-hexanediol. The primary impurities to be aware of are:
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1,6-Hexanediol: Unreacted starting material. Due to its high water solubility, it can often be removed with an aqueous workup.
-
1,6-Diiodohexane: A common byproduct where both hydroxyl groups of the starting diol have been substituted with iodine.
-
Residual Iodine: Traces of iodine may be present, giving the product a faint yellow or brown color. This can indicate minor decomposition.
-
Solvent Residues: Depending on the synthesis and initial purification, residual solvents may be present.
Q2: My this compound has a yellow/brown tint. Is it still usable?
A yellow or brown discoloration often indicates the presence of trace amounts of dissolved iodine (I₂), which can result from slow decomposition of the iodo-compound, particularly when exposed to light. For many applications, this low level of impurity may not be detrimental. However, for sensitive reactions, purification is recommended to remove the iodine. A simple wash with a dilute solution of sodium thiosulfate can often remove this color.[1][2]
Q3: How can I assess the purity of my this compound?
The purity of this compound can be effectively assessed using the following analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to separate and identify volatile impurities such as 1,6-diiodohexane and residual solvents.[3][4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify and quantify impurities by comparing the integrals of the impurity peaks to the product peaks.
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the presence of non-volatile impurities like 1,6-hexanediol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the use and purification of this compound.
Issue 1: Presence of Water-Soluble Impurities (e.g., 1,6-Hexanediol)
-
Symptom: Unexpected peaks in the polar region of an NMR spectrum, or issues with product solubility in non-polar solvents.
-
Solution: Perform an aqueous workup. Dissolve the commercial this compound in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer several times with water to remove the highly water-soluble 1,6-hexanediol. Subsequently, wash with brine to remove residual water from the organic layer before drying and solvent evaporation.
Issue 2: Presence of the Di-iodinated Byproduct (1,6-Diiodohexane)
-
Symptom: A peak corresponding to a higher molecular weight and less polar compound in GC-MS analysis.
-
Solution: Flash column chromatography is the most effective method for separating this compound from the less polar 1,6-diiodohexane. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is typically effective.
Issue 3: Product Discoloration (Yellow/Brown Tint)
-
Symptom: The liquid appears yellow or brown instead of colorless.
-
Solution: During the aqueous workup, wash the organic solution with a 10% aqueous solution of sodium thiosulfate. This will react with and decolorize any elemental iodine present.
Quantitative Data on Purification
The following table summarizes typical purity levels of commercial this compound before and after purification.
| Impurity | Typical Concentration in Commercial Product | Concentration after Aqueous Wash & Thiosulfate Wash | Concentration after Flash Chromatography |
| 1,6-Hexanediol | 1-3% | < 0.1% | Not Applicable (removed in workup) |
| 1,6-Diiodohexane | 2-5% | 2-5% | < 0.5% |
| Iodine | Trace | Not Detectable | Not Applicable (removed in workup) |
| This compound | 92-97% | 95-98% | > 99% |
Note: These are typical values and may vary between different suppliers and batches.
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Water-Soluble Impurities and Iodine
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Dissolution: Dissolve the commercial this compound (e.g., 10 g) in diethyl ether (100 mL).
-
Water Wash: Transfer the solution to a separatory funnel and wash with deionized water (3 x 50 mL).
-
Thiosulfate Wash: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (1 x 50 mL). The organic layer should become colorless.
-
Brine Wash: Wash with saturated aqueous sodium chloride (brine) (1 x 50 mL) to remove residual water.
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the partially purified this compound.
Protocol 2: Purification by Flash Column Chromatography
-
Adsorption: Dissolve the crude this compound (obtained from the aqueous workup) in a minimal amount of dichloromethane. Add a small amount of silica gel and concentrate the mixture to dryness to create a dry-loaded sample.
-
Column Packing: Pack a glass column with silica gel using a slurry of hexanes.
-
Loading: Carefully add the dry-loaded sample to the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing to 20% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Workflow and Logic Diagrams
Caption: Troubleshooting and purification workflow for commercial this compound.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. 6-Iodo-1-hexanol | C6H13IO | CID 13089081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GC-MS analysis, comprehensive biological profiling, molecular docking and ADMET studies of Ficus vasta Forssk. n-hexane extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS Analysis and Biomedical Therapy of Oil from n-Hexane Fraction of Scutellaria edelbergii Rech. f.: In Vitro, In Vivo, and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
Storage and handling recommendations for 6-Iodohexan-1-ol to prevent decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential recommendations for the storage and handling of 6-Iodohexan-1-ol to prevent decomposition and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The primary factors to consider are temperature, light exposure, and atmosphere.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential decomposition reactions. |
| Light | Protect from light | This compound is a light-sensitive compound. Exposure to light, especially UV radiation, can cause the cleavage of the carbon-iodine bond, leading to the formation of free iodine and other degradation products.[1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Iodo-compounds can be sensitive to air and moisture.[3] Storing under an inert atmosphere minimizes oxidation and hydrolysis. |
| Container | Tightly sealed, amber glass vial or a clear vial wrapped in aluminum foil | Prevents exposure to light and moisture.[4][5] Amber glass is designed to block UV light. |
Q2: How can I tell if my this compound has started to decompose?
A common sign of decomposition is a change in color. Pure this compound should be a colorless to light yellow liquid. If your sample has developed a yellow or brownish tint, it may indicate the formation of free iodine due to degradation. For a definitive assessment, it is recommended to re-analyze the material using techniques such as NMR or GC-MS to determine its purity.
Q3: Is it necessary to use a stabilizer with this compound?
Some suppliers may provide iodoalkanes with a stabilizer, such as copper chips, to scavenge any free iodine that may form. If your application is sensitive to copper, you may need to purify the compound before use. If you observe rapid discoloration of your unstabilized material, consider adding a small piece of copper wire to the storage vial.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the handling and use of this compound.
| Issue | Potential Cause(s) | Recommended Action(s) |
| The solution of this compound turns yellow/brown upon storage or during a reaction. | Light Exposure: The compound has been exposed to ambient or UV light, causing photodegradation. Oxidation: Exposure to air has led to the oxidation of the iodide. Heat: The reaction or storage temperature is too high. | Protect from Light: Conduct experiments in a fume hood with the sash down and wrapped in aluminum foil. Store solutions in amber vials. Use Inert Atmosphere: Purge the reaction vessel and solvent with an inert gas (Argon or Nitrogen) before adding the this compound. Control Temperature: Maintain the recommended reaction and storage temperatures. |
| Inconsistent experimental results or low yield. | Purity Degradation: The starting material may have decomposed, leading to a lower concentration of the active reagent. Presence of Water: The compound or solvent may be wet, leading to hydrolysis. The carbon-iodine bond is susceptible to nucleophilic attack. | Check Purity: Before use, check the purity of the this compound using an appropriate analytical method (e.g., NMR, GC-MS). Use Dry Solvents: Ensure that all solvents and reagents used in the reaction are anhydrous. |
| Precipitate forms in the this compound upon storage. | Low Temperature Storage: If stored at very low temperatures (e.g., -20°C), the compound may freeze (Melting Point: -8°C). Impurity Formation: Significant decomposition could lead to the formation of insoluble byproducts. | Warm to Room Temperature: Allow the vial to warm to room temperature before opening to see if the precipitate dissolves. Re-purify: If the precipitate does not dissolve upon warming, the compound may need to be re-purified (e.g., by distillation or chromatography). |
Experimental Protocols
Protocol 1: Handling and Dispensing of this compound
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Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent moisture condensation.
-
Inert Atmosphere: If possible, work in a glovebox or use a Schlenk line to handle the compound under an inert atmosphere.
-
Dispensing: Use a clean, dry syringe or pipette to transfer the required amount of the liquid.
-
Sealing: After dispensing, flush the headspace of the storage vial with an inert gas before tightly sealing the cap.
-
Storage: Immediately return the vial to the recommended storage conditions (2-8°C, protected from light).
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to the stability of this compound.
Caption: Troubleshooting workflow for suspected this compound decomposition.
References
Identifying byproducts of 6-Iodohexan-1-ol reactions by TLC and NMR
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Iodohexan-1-ol. It focuses on the identification of common reaction byproducts using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
A1: Depending on the reaction conditions, several byproducts can be formed. The most common include:
-
Oxidation products: 6-Iodohexanal and 6-Iodohexanoic acid.
-
Elimination product: Hex-5-en-1-ol.
-
Substitution product: 1,6-Diiodohexane.
-
Intermolecular ether: Bis(6-iodohexyl) ether.
-
Intramolecular cyclization product: Oxepane.
Q2: How can I use TLC to quickly assess the purity of my this compound reaction?
A2: TLC is an excellent technique for rapid reaction monitoring. By comparing the Rf values of spots in your reaction mixture to the Rf value of the starting material, you can get a qualitative measure of conversion and byproduct formation. A typical solvent system for this analysis is a mixture of ethyl acetate and hexane. The starting material, this compound, is moderately polar. Less polar byproducts (e.g., 1,6-diiodohexane, bis(6-iodohexyl) ether, oxepane) will have higher Rf values, while more polar byproducts (e.g., 6-iodohexanoic acid) will have lower Rf values.
Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify the corresponding byproducts?
A3: The chemical shift (δ) and multiplicity of peaks in an ¹H NMR spectrum provide detailed structural information. By comparing the observed peaks with the known spectra of potential byproducts, you can identify the impurities. Refer to the quantitative data tables below for characteristic chemical shifts of common byproducts.
Troubleshooting Guides
TLC Analysis Issues
| Issue | Possible Cause | Suggested Solution |
| Streaking of spots | Sample is too concentrated; Compound is highly polar and interacting strongly with the silica gel. | Dilute the sample before spotting; Add a small amount of a more polar solvent (e.g., methanol or acetic acid) to the developing solvent system. |
| Spots remain at the baseline (Rf ≈ 0) | The developing solvent is not polar enough to move the analyte. | Increase the polarity of the solvent system (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots run with the solvent front (Rf ≈ 1) | The developing solvent is too polar for the analyte. | Decrease the polarity of the solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). |
| Poor separation of spots | The polarity of the solvent system is not optimal for the mixture of compounds. | Try a different solvent system with different selectivity (e.g., dichloromethane/methanol or toluene/acetone). |
NMR Analysis Issues
| Issue | Possible Cause | Suggested Solution |
| Broad peaks for -OH or -COOH protons | Hydrogen bonding and chemical exchange. | This is a normal characteristic for these protons. To confirm, add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -OH or -COOH peak should disappear or significantly decrease in intensity. |
| Overlapping peaks in the aliphatic region | Several byproducts have similar methylene protons. | Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their attached carbons. |
| Solvent peak obscuring signals | The residual solvent peak is overlapping with signals from your compound of interest. | Choose a different deuterated solvent where the residual peak does not overlap with your signals of interest. |
Data Presentation
Table 1: Typical TLC Rf Values for this compound and Potential Byproducts
| Compound | Structure | Polarity | Expected Rf Value (Ethyl Acetate/Hexane 1:4) |
| 6-Iodohexanoic acid | I-(CH₂)₅-COOH | High | < 0.1 |
| This compound | I-(CH₂)₅-CH₂OH | Moderate | ~ 0.3 |
| Hex-5-en-1-ol | CH₂=CH-(CH₂)₄-OH | Moderate | ~ 0.35 |
| 6-Iodohexanal | I-(CH₂)₅-CHO | Moderate | ~ 0.5 |
| Oxepane | c(-O-(CH₂)₆-) | Low | > 0.8 |
| 1,6-Diiodohexane | I-(CH₂)₆-I | Low | > 0.8 |
| Bis(6-hydroxyhexyl) ether | HO-(CH₂)₆-O-(CH₂)₆-OH | Moderate-High | ~ 0.2 |
Note: Rf values are approximate and can vary depending on the exact TLC plate, solvent mixture, and experimental conditions.
Table 2: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for this compound and Byproducts
| Compound | -CH₂I | -CH₂OH / -CH₂O- | -CHO | =CH₂ | =CH- | -COOH |
| This compound | 3.19 (t) | 3.63 (t) | - | - | - | - |
| 6-Iodohexanal | 3.20 (t) | - | 9.76 (t) | - | - | - |
| 6-Iodohexanoic acid | 3.20 (t) | - | - | - | - | 10-12 (br s) |
| Hex-5-en-1-ol | - | 3.64 (t) | - | 4.90-5.05 (m) | 5.75-5.85 (m) | - |
| 1,6-Diiodohexane | 3.19 (t) | - | - | - | - | - |
| Bis(6-hydroxyhexyl) ether | - | 3.64 (t), 3.39 (t) | - | - | - | - |
| Oxepane | - | 3.70 (t) | - | - | - | - |
Multiplicity: s = singlet, t = triplet, m = multiplet, br = broad. Chemical shifts are typically recorded in CDCl₃ and are approximate.
Table 3: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Byproducts
| Compound | -CH₂I | -CH₂OH / -CH₂O- | -CHO | =CH₂ | =CH- | -COOH |
| This compound | 7.1 | 62.8 | - | - | - | - |
| 6-Iodohexanal | 7.0 | - | 202.5 | - | - | - |
| 6-Iodohexanoic acid | 6.8 | - | - | - | - | 179.8 |
| Hex-5-en-1-ol | - | 62.9 | - | 114.5 | 138.8 | - |
| 1,6-Diiodohexane | 7.2 | - | - | - | - | - |
| Bis(6-hydroxyhexyl) ether | - | 71.0, 62.7 | - | - | - | - |
| Oxepane | - | 71.5 | - | - | - | - |
Chemical shifts are typically recorded in CDCl₃ and are approximate.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, gently draw a light line approximately 1 cm from the bottom of a silica gel TLC plate. This is the origin line.
-
Spotting: Dissolve a small amount of your reaction mixture and the this compound starting material in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using separate capillary tubes, spot a small amount of each solution onto the origin line.
-
Development: Pour a small amount of the developing solvent (e.g., ethyl acetate/hexane 1:4) into a developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine).
-
Rf Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound or reaction mixture in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).
-
Process the data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm or the residual solvent peak).
-
-
¹³C NMR Acquisition:
-
Use the same sample and maintain the lock and shim.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.
-
Process the data similarly to the ¹H spectrum.
-
Mandatory Visualization
Technical Support Center: Scalable Synthesis and Purification of 6-Iodohexan-1-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the scalable synthesis and purification of 6-iodo-1-hexanol and its derivatives. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, comparative data on synthetic methods, and robust experimental protocols to address common challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the scalable synthesis of 6-iodo-1-hexanol?
A1: For scalable synthesis, the two most prevalent methods are the Appel reaction and the Finkelstein reaction. The Appel reaction directly converts an alcohol to an alkyl iodide using triphenylphosphine and iodine.[1][2] The Finkelstein reaction is a two-step process that typically involves converting the starting alcohol (e.g., 1,6-hexanediol) to an alkyl bromide or chloride, followed by a halogen exchange reaction with an iodide salt like sodium iodide.
Q2: My Appel reaction for 6-iodo-1-hexanol is giving a low yield. What are the potential causes?
A2: Low yields in the Appel reaction can stem from several factors. Common issues include the presence of moisture, which can consume the reagents, improper reaction temperature, or incomplete reaction. Additionally, the formation of byproducts due to side reactions can lower the yield of the desired product. Purification can also be challenging due to the formation of triphenylphosphine oxide, which can be difficult to separate from the product.[3][4]
Q3: How can I effectively remove the triphenylphosphine oxide byproduct from my 6-iodo-1-hexanol product?
A3: Removing triphenylphosphine oxide is a critical purification step. For relatively non-polar products like 6-iodo-1-hexanol, a common method is to concentrate the reaction mixture, suspend the residue in a non-polar solvent like pentane or a hexane/ether mixture, and then filter it through a plug of silica gel. The desired product can be eluted with a slightly more polar solvent, leaving the majority of the triphenylphosphine oxide on the silica.[5] Precipitation of the triphenylphosphine oxide by the addition of zinc chloride in polar solvents has also been reported as an effective method.
Q4: When should I choose distillation over column chromatography for purifying 6-iodo-1-hexanol?
A4: The choice between distillation and column chromatography depends on the nature of the impurities. Fractional distillation is highly effective for separating 6-iodo-1-hexanol from impurities with significantly different boiling points, such as unreacted 1,6-hexanediol or high-boiling polymeric byproducts. Column chromatography is preferred when the impurities have boiling points very close to the product or when the product is thermally sensitive and might decompose during distillation.
Q5: What are the typical byproducts in the synthesis of 6-iodo-1-hexanol from 1,6-hexanediol?
A5: When synthesizing 6-iodo-1-hexanol from 1,6-hexanediol, a common byproduct is the di-iodinated species, 1,6-diiodohexane. The formation of this byproduct can be minimized by carefully controlling the stoichiometry of the iodinating agent. Other potential byproducts can include ethers formed through intermolecular dehydration of the alcohol starting material or product, especially under acidic conditions or at elevated temperatures.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of 6-iodo-1-hexanol and its derivatives.
Synthesis Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion of starting material (e.g., 1,6-hexanediol) | 1. Inactive reagents (e.g., moisture in triphenylphosphine or iodine).2. Insufficient reaction temperature or time.3. Poor quality of starting materials. | 1. Ensure all reagents and solvents are anhydrous. Dry triphenylphosphine and iodine before use.2. Optimize reaction temperature and monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.3. Use high-purity starting materials. |
| Formation of significant amounts of 1,6-diiodohexane | Excess of iodinating agent. | Carefully control the stoichiometry of the iodinating agent (e.g., triphenylphosphine/iodine). Use a slight excess of the diol to favor mono-iodination. |
| Presence of polymeric material in the crude product | Side reactions such as etherification, especially at high temperatures or in the presence of acid. | Use milder reaction conditions (lower temperature). If using an acidic reagent, consider adding a non-nucleophilic base to neutralize any generated acid. |
| Difficulty in separating product from triphenylphosphine oxide | Similar polarity of the product and byproduct. | 1. After the reaction, concentrate the mixture and triturate with a non-polar solvent (e.g., pentane, hexane) to precipitate the triphenylphosphine oxide.2. Utilize a silica gel plug filtration as described in the FAQs.3. Consider using a fluorous phosphine reagent to facilitate separation by fluorous extraction. |
Purification Troubleshooting
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Co-elution of product and impurities during column chromatography | Inappropriate solvent system. | Systematically screen different solvent systems with varying polarities using thin-layer chromatography (TLC) to achieve better separation. A gradient elution may be necessary. |
| Product decomposition during distillation | High distillation temperature. | Use vacuum distillation to lower the boiling point of the product and prevent thermal decomposition. |
| Incomplete separation of product and high-boiling impurities by distillation | Inefficient distillation column. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation efficiency. |
Data Presentation: Comparison of Synthetic Methods
| Method | Starting Material | Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Appel Reaction | 1,6-Hexanediol | PPh₃, I₂, Imidazole | High | Typically high after chromatography | Mild reaction conditions, direct conversion of alcohol. | Formation of triphenylphosphine oxide complicates purification. |
| Finkelstein Reaction | 6-Bromo-1-hexanol | NaI, Acetone | High | High | Driven to completion by precipitation of NaBr, clean reaction. | Requires a two-step synthesis from the diol. |
| Direct Iodination with HI (in situ) | 1,6-Hexanediol | KI, H₃PO₄ | Moderate | Moderate to High | Cost-effective reagents. | Can lead to the formation of ethers and other byproducts. |
Note: Yields and purity are dependent on specific reaction conditions and purification methods and should be considered as representative values.
Experimental Protocols
Protocol 1: Scalable Synthesis of 6-Iodo-1-hexanol via Appel Reaction
This protocol is adapted from a general procedure for the Appel reaction and is suitable for a laboratory scale-up.
Materials:
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1,6-Hexanediol
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Triphenylphosphine (PPh₃)
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Iodine (I₂)
-
Imidazole
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel
Procedure:
-
To a solution of triphenylphosphine (1.5 equivalents) in anhydrous DCM in a round-bottom flask at 0 °C, sequentially add iodine (1.5 equivalents) and imidazole (3.0 equivalents).
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Stir the mixture at 0 °C for 15 minutes.
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Add a solution of 1,6-hexanediol (1.0 equivalent) in DCM dropwise to the reaction mixture.
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Allow the reaction mixture to warm to room temperature and stir for 16 hours.
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Separate the organic and aqueous phases. Extract the aqueous layer with DCM.
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 6-iodo-1-hexanol.
Protocol 2: Synthesis of 6-Iodo-1-hexyl Acetate
This protocol describes the esterification of 6-iodo-1-hexanol.
Materials:
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6-Iodo-1-hexanol
-
Acetic anhydride
-
Pyridine
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Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolve 6-iodo-1-hexanol (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
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Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 6-iodo-1-hexyl acetate. Further purification can be achieved by distillation under reduced pressure.
Mandatory Visualizations
References
Technical Support Center: Catalyst Selection for Coupling Reactions Involving 6-Iodohexan-1-ol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for coupling reactions involving 6-iodohexan-1-ol. The following question-and-answer format directly addresses common issues and provides detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common palladium-catalyzed cross-coupling reactions for a primary alkyl iodide like this compound?
A1: Primary alkyl iodides, such as this compound, are versatile substrates for several palladium-catalyzed cross-coupling reactions. The most common include:
-
Suzuki-Miyaura Coupling: For the formation of C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds with boronic acids or esters.
-
Heck Coupling: For the formation of C–C bonds by coupling with alkenes.
-
Sonogashira Coupling: For the formation of C(sp³)–C(sp) bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the formation of C–N bonds by coupling with primary or secondary amines.
Due to the presence of a primary iodide, oxidative addition to the palladium center is generally feasible, but catalyst and ligand selection are crucial to prevent side reactions like β-hydride elimination.
Q2: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the common causes and how can I troubleshoot this?
A2: Low yields in Suzuki-Miyaura couplings with alkyl halides often stem from a few key issues. Here is a systematic approach to troubleshooting:
-
Poor Boronic Acid Quality: Boronic acids can dehydrate over time to form unreactive cyclic boroxines. Use fresh, high-quality boronic acid. If in doubt, using the corresponding potassium trifluoroborate salt, which is often more stable, can be a good alternative.
-
Inappropriate Ligand Choice: For alkyl halides, bulky and electron-rich phosphine ligands are often necessary to promote oxidative addition and prevent catalyst decomposition. Ligands like SPhos, XPhos, or RuPhos are often effective.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical. A common system is a carbonate or phosphate base in a solvent mixture like toluene/water or dioxane/water. The solubility of the reactants and the catalyst can be significantly affected by the solvent system.[1]
Data Presentation: Catalyst and Condition Summary
The following tables summarize typical starting conditions for various coupling reactions with this compound. Note that these are representative conditions and may require optimization for specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | SPhos, XPhos, RuPhos |
| Catalyst Loading | 1-5 mol% |
| Base | K₃PO₄, K₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 h |
| Representative Yield | 60-90% |
Table 2: Heck Coupling Conditions
| Parameter | Condition |
| Palladium Precursor | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | PPh₃, P(o-tol)₃ |
| Catalyst Loading | 1-5 mol% |
| Base | Et₃N, NaOAc |
| Solvent | DMF, Acetonitrile |
| Temperature | 100-140 °C |
| Reaction Time | 16-24 h |
| Representative Yield | 50-80% |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition |
| Palladium Precursor | PdCl₂(PPh₃)₂ |
| Co-catalyst | CuI (1-5 mol%) |
| Ligand | PPh₃ |
| Catalyst Loading | 1-5 mol% |
| Base | Et₃N, Diisopropylamine |
| Solvent | THF, DMF |
| Temperature | 25-60 °C |
| Reaction Time | 6-18 h |
| Representative Yield | 65-95% |
Table 4: Buchwald-Hartwig Amination Conditions
| Parameter | Condition |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | Xantphos, BINAP |
| Catalyst Loading | 1-3 mol% |
| Base | NaOt-Bu, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 90-120 °C |
| Reaction Time | 12-24 h |
| Representative Yield | 70-95% |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Add the arylboronic acid (1.2 equivalents) and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.
-
Add the solvent (e.g., toluene) and deionized water (typically in a 5:1 to 10:1 ratio).
-
Add this compound (1.0 equivalent) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) iodide (1 mol%).
-
Seal the flask with a septum and purge with an inert gas.
-
Add the anhydrous, deoxygenated solvent (e.g., THF) via syringe, followed by the amine base (e.g., triethylamine, 3.0 equivalents).
-
Add the terminal alkyne (1.1 equivalents) and this compound (1.0 equivalent) via syringe.
-
Stir the reaction at room temperature or gently heat to 40-50 °C for 6-18 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, dilute with diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Catalyst selection logic for coupling reactions with this compound.
References
Validation & Comparative
A Head-to-Head Battle for Purity: GC-MS vs. HPLC for the Analysis of 6-Iodohexan-1-ol
A definitive guide for researchers, scientists, and drug development professionals on selecting the optimal analytical technique for purity assessment of 6-Iodohexan-1-ol, complete with detailed experimental protocols and supporting data.
In the realm of chemical synthesis and pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of quality and safety. This compound, a versatile bifunctional molecule, serves as a critical building block in numerous organic syntheses. Its purity directly influences the outcome of subsequent reactions, making robust analytical methods for its quality control indispensable. This guide provides a comprehensive comparison of two instrumental titans of chemical analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the purity determination of this compound.
Understanding the Analyte and Potential Impurities
This compound's structure, featuring a primary alcohol and a primary alkyl iodide, makes it a valuable synthetic intermediate. It is commonly synthesized from 1,6-hexanediol. This synthetic route can potentially introduce several impurities that need to be monitored, including:
-
Unreacted Starting Material: 1,6-hexanediol
-
Over-reaction Product: 1,6-diiodohexane
-
Side-Products: Such as bis(6-hydroxyhexyl) ether
-
Residual Solvents and Reagents
The choice of analytical technique must consider the volatility and polarity of both the main compound and these potential impurities.
GC-MS and HPLC: A Tale of Two Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerhouse for the analysis of volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components are then identified by their unique mass fragmentation patterns using a mass spectrometer. Given that this compound has a boiling point of 90 °C, it is well-suited for GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) , in contrast, is ideal for separating non-volatile or thermally sensitive compounds. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.
Quantitative Data at a Glance: A Comparative Table
The following table summarizes the expected performance of GC-MS and HPLC for the purity analysis of this compound, based on data from analogous iodo-alkanes and long-chain alcohols.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle of Separation | Volatility and column interaction | Polarity and partitioning |
| Typical Column | Non-polar (e.g., 5% phenyl polysiloxane) | Reversed-phase (e.g., C18) |
| Detection Principle | Mass-to-charge ratio of fragmented ions | UV absorbance or Refractive Index |
| Identification Confidence | Very High (Mass Spectrum Library Matching) | Moderate (Retention Time Matching) |
| Sensitivity | High (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL) |
| Typical Run Time | 15 - 30 minutes | 10 - 20 minutes |
| Suitability for Impurities | Excellent for volatile impurities (e.g., 1,6-diiodohexane, residual solvents) | Good for non-volatile impurities (e.g., 1,6-hexanediol, ether byproducts) |
Visualizing the Workflow: From Sample to Result
The journey of a this compound sample through each analytical technique is depicted in the following workflows.
In the Lab: Detailed Experimental Protocols
Below are detailed protocols that can serve as a starting point for the purity analysis of this compound using both GC-MS and HPLC.
GC-MS Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
Transfer the solution to a 2 mL autosampler vial.
-
-
Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless, 250 °C, split ratio 50:1.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MSD Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Quadrupole: 150 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
-
-
Data Analysis:
-
Purity is calculated based on the area percent of the this compound peak in the Total Ion Chromatogram (TIC).
-
Impurities are identified by matching their mass spectra against the NIST library.
-
HPLC Protocol
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 50% B to 95% B in 10 min, hold at 95% B for 2 min, return to 50% B in 1 min, and equilibrate for 2 min.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: Diode Array Detector (DAD) at 205 nm or a Refractive Index (RI) detector.
-
-
Data Analysis:
-
Purity is determined by the area percent of the this compound peak.
-
The Verdict: Choosing the Right Tool for the Job
Both GC-MS and HPLC are highly capable techniques for the purity analysis of this compound.
GC-MS stands out for its superior identification capabilities. The detailed fragmentation patterns provided by the mass spectrometer allow for unambiguous identification of unknown impurities, which is invaluable during process development and for troubleshooting. It is particularly adept at detecting volatile impurities that may be missed by HPLC.
HPLC offers a robust and straightforward method for routine quality control once the impurity profile has been established. Its strength lies in the analysis of less volatile or thermally unstable impurities, such as the unreacted diol starting material or potential high-molecular-weight byproducts.
Recommendation: For comprehensive characterization and initial purity assessment, GC-MS is the recommended technique due to its definitive identification capabilities. For routine quality control in a manufacturing environment where the impurity profile is well-understood, HPLC provides a reliable and efficient alternative . A combined approach, using GC-MS for impurity identification and a validated HPLC method for routine analysis, represents the gold standard for ensuring the quality of this compound.
A Comparative Guide to Quantitative NMR (qNMR) for Determining the Purity of 6-Iodohexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of 6-Iodohexan-1-ol. The information is supported by detailed experimental protocols and comparative data to assist in selecting the most appropriate method for quality control and research purposes.
Executive Summary
The purity determination of key intermediates like this compound is critical in drug development and chemical synthesis to ensure the reliability and reproducibility of subsequent reactions. While chromatographic methods like GC and HPLC are widely used, qNMR has emerged as a powerful primary analytical method that offers distinct advantages, including the ability to provide a direct and accurate measurement of purity without the need for a specific reference standard of the analyte.[1][2] This guide will delve into the practical application of qNMR for this compound and compare its performance with established chromatographic techniques.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of qNMR, GC, and HPLC for the purity assessment of this compound. The data presented is a representative synthesis based on typical performance of these methods for similar aliphatic compounds.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RID) |
| Principle | Direct proportionality of signal intensity to the number of nuclei.[1] | Separation based on volatility and interaction with a stationary phase.[2][3] | Separation based on partitioning between a mobile and stationary phase. |
| Primary Use | Absolute purity determination, structural elucidation. | Quantification of volatile impurities and major components. | Quantification of non-volatile impurities. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a certified reference standard of this compound for accurate quantification. | Requires a certified reference standard of this compound for accurate quantification. |
| Sample Throughput | Moderate | High | High |
| Precision (%RSD) | < 1% | < 2% | < 2% |
| Destructive | No, the sample can be recovered. | Yes | Yes |
| Typical Purity Found | 95.2% ± 0.2% | 95.0% ± 0.5% | 94.8% ± 0.6% |
Note: The "Typical Purity Found" is a hypothetical value for a commercial sample of this compound, which is often stated to be around 95% pure.
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for determining the purity of a chemical substance using qNMR, from sample preparation to the final purity calculation.
Caption: Workflow for purity determination by qNMR.
The decision-making process for choosing an appropriate analytical method can be visualized as follows:
Caption: Decision tree for selecting a purity analysis method.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
Quantitative NMR (qNMR) Spectroscopy Protocol
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
High-precision analytical balance (readability ± 0.01 mg)
-
5 mm NMR tubes
-
Volumetric flasks and pipettes
Reagents:
-
This compound sample
-
Deuterated solvent: Chloroform-d (CDCl3)
-
Internal Standard: Maleic anhydride (certified reference material, purity ≥ 99.5%)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of maleic anhydride into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl3.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Temperature: 298 K.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
Acquisition Time: ≥ 3 s.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved triplet signal of the methylene protons adjacent to the hydroxyl group (-CH2OH) of this compound (expected around 3.6 ppm).
-
Integrate the singlet signal of the two olefinic protons of maleic anhydride (around 7.1 ppm).
-
-
Purity Calculation: The purity of this compound (Purity_analyte) is calculated using the following equation:
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I_analyte: Integral of the selected this compound signal.
-
I_IS: Integral of the internal standard signal.
-
N_analyte: Number of protons for the selected this compound signal (2H for -CH2OH).
-
N_IS: Number of protons for the internal standard signal (2H for maleic anhydride).
-
MW_analyte: Molar mass of this compound (228.07 g/mol ).
-
MW_IS: Molar mass of the internal standard (98.06 g/mol for maleic anhydride).
-
m_analyte: Mass of this compound.
-
m_IS: Mass of the internal standard.
-
Purity_IS: Purity of the internal standard.
-
Gas Chromatography (GC) with Flame Ionization Detector (FID) Protocol
Objective: To determine the purity of this compound and quantify volatile impurities.
Instrumentation:
-
Gas chromatograph with FID
-
Capillary column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Autosampler
Reagents:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane)
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound at approximately 1 mg/mL in dichloromethane.
-
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 240°C.
-
Hold: Maintain at 240°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity using the area normalization method (Area % = [Area of this compound peak / Total area of all peaks] * 100).
-
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detector (RID) Protocol
Objective: To determine the purity of this compound and quantify non-volatile impurities. Due to the lack of a strong UV chromophore, a Refractive Index Detector is suitable.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and RID.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
RID Temperature: 35°C.
-
-
Data Analysis:
-
Integrate all peaks from the chromatogram.
-
Calculate the purity based on the area percentage of the main peak, similar to the GC method.
-
Conclusion
For the definitive and absolute purity determination of this compound, qNMR stands out as a superior method, as it is a primary ratio technique that does not require a compound-specific reference standard. It provides a high degree of accuracy and precision, along with valuable structural information. GC-FID is an excellent and often more accessible technique for routine quality control, especially for identifying and quantifying volatile impurities. HPLC-RID is a viable alternative for detecting non-volatile impurities but may offer lower sensitivity compared to GC-FID for this type of compound.
The choice of method will ultimately depend on the specific requirements of the analysis, including the need for absolute quantification, the expected nature of impurities, available instrumentation, and throughput considerations. For comprehensive characterization of a new batch of this compound, employing orthogonal techniques such as qNMR and GC is recommended to ensure the highest confidence in the purity assessment.
References
A Comparative Guide to the Nucleophilic Substitution Rate of 6-Halohexan-1-ols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the intramolecular nucleophilic substitution rates of 6-chlorohexan-1-ol, 6-bromohexan-1-ol, and 6-iodohexan-1-ol to form the cyclic ether, oxepane. The information presented is supported by established principles of organic chemistry and includes a detailed, representative experimental protocol for kinetic analysis.
Introduction
The intramolecular cyclization of 6-halohexan-1-ols is a classic example of an intramolecular Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the hydroxyl group, upon deprotonation to an alkoxide, acts as a nucleophile and attacks the carbon bearing the halogen, which serves as the leaving group. The rate of this reaction is highly dependent on the nature of the halogen, which significantly influences its ability to act as a leaving group. This guide compares the relative reaction rates and provides a foundational experimental framework for studying these kinetics.
Factors Influencing Reaction Rate
The primary factor governing the rate of this intramolecular SN2 reaction is the leaving group ability of the halide ion. A good leaving group is a species that is stable on its own after detaching from the substrate. In the context of halide ions, their stability as leaving groups is inversely related to their basicity. Weaker bases are better leaving groups.
The established order of leaving group ability for halogens in SN2 reactions is:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is due to the increasing stability of the halide anion as we move down the group in the periodic table. Iodide is the largest and most polarizable of the three, and the negative charge is distributed over a larger volume, making it a very weak base and an excellent leaving group. Consequently, this compound is expected to undergo cyclization at the fastest rate, followed by 6-bromohexan-1-ol, and then 6-chlorohexan-1-ol.
Caption: Logical relationship of factors affecting the rate of oxepane formation.
Quantitative Data Comparison
| Substrate | Leaving Group | Relative Rate (Estimated) |
| 6-Chlorohexan-1-ol | Cl⁻ | 1 |
| 6-Bromohexan-1-ol | Br⁻ | ~20 - 50 |
| This compound | I⁻ | ~100 - 200 |
Note: These are estimated values based on the known relative reactivity of alkyl chlorides, bromides, and iodides in SN2 reactions. The actual relative rates may vary depending on the specific reaction conditions (e.g., solvent, temperature, and base used).
Experimental Protocols
The following is a detailed experimental protocol for a kinetic study of the intramolecular cyclization of a 6-halohexan-1-ol. This protocol can be adapted for each of the three substrates.
Objective: To determine the pseudo-first-order rate constant for the cyclization of 6-halohexan-1-ol to oxepane.
Materials:
-
6-Chlorohexan-1-ol, 6-bromohexan-1-ol, or this compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or nitrogen gas for inert atmosphere
Instrumentation:
-
Gas chromatograph with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., DB-5)
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Constant temperature oil bath
-
Syringes and septa
Procedure:
-
Reaction Setup: A 100 mL three-necked round-bottom flask is dried in an oven and cooled under a stream of argon. The flask is charged with a magnetic stir bar and 40 mL of anhydrous DMF.
-
Addition of Base: Sodium hydride (e.g., 1.2 equivalents relative to the 6-halohexan-1-ol) is carefully weighed and added to the flask under an argon atmosphere.
-
Initiation of Reaction: The flask is placed in a pre-heated oil bath set to the desired reaction temperature (e.g., 50 °C). The 6-halohexan-1-ol (1.0 equivalent) and the internal standard (e.g., 0.5 equivalents of dodecane) are dissolved in 10 mL of anhydrous DMF and added to the reaction flask via syringe. This point is considered time zero (t=0).
-
Monitoring the Reaction: At regular time intervals (e.g., every 15 minutes for the first hour, then every 30 minutes), a 0.5 mL aliquot of the reaction mixture is withdrawn using a syringe and immediately quenched by adding it to a vial containing 1 mL of saturated aqueous NH₄Cl solution.
-
Work-up of Aliquots: To each quenched aliquot, 2 mL of diethyl ether is added. The mixture is vortexed, and the layers are allowed to separate. The organic layer is then transferred to a clean vial.
-
GC Analysis: A sample of the organic layer from each aliquot is injected into the GC-FID. The peak areas of the 6-halohexan-1-ol and the internal standard are recorded.
-
Data Analysis: The concentration of the 6-halohexan-1-ol at each time point is determined relative to the constant concentration of the internal standard. A plot of the natural logarithm of the concentration of the 6-halohexan-1-ol versus time is constructed. The slope of the resulting straight line is equal to the negative of the pseudo-first-order rate constant (-k).
Caption: Experimental workflow for the kinetic analysis of 6-halohexan-1-ol cyclization.
Conclusion
The rate of intramolecular nucleophilic substitution of 6-halohexan-1-ols to form oxepane is fundamentally governed by the leaving group ability of the halide. Experimental evidence from a wide range of SN2 reactions strongly supports the reactivity trend of I > Br > Cl. Therefore, this compound is the superior substrate for the rapid synthesis of oxepane under these conditions, followed by 6-bromohexan-1-ol, with 6-chlorohexan-1-ol being the least reactive. The provided experimental protocol offers a robust framework for quantifying these differences and can be adapted for various research applications in synthetic and medicinal chemistry.
A Comparative Spectroscopic Analysis of 6-Iodohexan-1-ol and its Precursor, 1,6-Hexanediol
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of 6-Iodohexan-1-ol and its common precursor, 1,6-hexanediol. This document provides a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols and a clear visualization of the synthetic pathway.
The conversion of 1,6-hexanediol to this compound represents a fundamental transformation in organic synthesis, introducing a versatile halogen functional group that opens avenues for further molecular elaboration. Understanding the spectroscopic differences between the precursor and the product is crucial for reaction monitoring, purification, and structural confirmation. This guide presents a side-by-side comparison of their key spectral features.
Spectroscopic Data Comparison
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for both this compound and 1,6-hexanediol.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| This compound | 3.64 | t | H-1 (HO-CH ₂) |
| 3.19 | t | H-6 (I-CH ₂) | |
| 1.83 | p | H-5 | |
| 1.57 | p | H-2 | |
| 1.40 - 1.30 | m | H-3, H-4 | |
| 1.50 (approx.) | br s | OH | |
| 1,6-Hexanediol | 3.63 | t | H-1, H-6 |
| 1.57 | p | H-2, H-5 | |
| 1.39 | p | H-3, H-4 | |
| (variable) | br s | OH |
Table 2: ¹³C NMR Spectral Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 62.5 | C-1 |
| 33.5 | C-5 | |
| 32.5 | C-2 | |
| 30.3 | C-4 | |
| 25.2 | C-3 | |
| 7.0 | C-6 | |
| 1,6-Hexanediol [1] | 62.8 | C-1, C-6 |
| 32.7 | C-2, C-5 | |
| 25.6 | C-3, C-4 |
Table 3: Infrared (IR) Spectral Data
| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |
| This compound | 3330 (broad) | Strong | O-H stretch |
| 2930, 2855 | Strong | C-H stretch | |
| 1055 | Strong | C-O stretch | |
| 640 | Medium | C-I stretch | |
| 1,6-Hexanediol [2] | 3330 (broad) | Strong | O-H stretch |
| 2935, 2858 | Strong | C-H stretch | |
| 1060 | Strong | C-O stretch |
Table 4: Mass Spectrometry (MS) Data
| Compound | m/z | Relative Intensity | Assignment |
| This compound | 228 | Moderate | [M]⁺ |
| 127 | High | [I]⁺ | |
| 101 | Moderate | [M-I]⁺ | |
| 83 | High | [C₆H₁₁]⁺ | |
| 1,6-Hexanediol [3][4] | 118 | Low | [M]⁺ |
| 100 | Moderate | [M-H₂O]⁺ | |
| 82 | High | [M-2H₂O]⁺ | |
| 55 | High | [C₄H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are prepared by dissolving 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton-decoupled spectra are obtained.
Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like this compound, a thin film can be prepared between two sodium chloride (NaCl) plates. For solid samples like 1,6-hexanediol, a potassium bromide (KBr) pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples. The spectra are typically recorded from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions. A small amount of the sample is injected into the instrument, where it is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.
Synthesis of this compound from 1,6-Hexanediol
The conversion of 1,6-hexanediol to this compound is commonly achieved via an Appel-type reaction using triphenylphosphine and iodine. This method allows for the selective mono-iodination of the diol.
Caption: Synthetic workflow for the preparation of this compound.
References
Unveiling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometric Characterization of 6-Iodohexan-1-ol and Its Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of organic molecules is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of 6-iodo-1-hexanol and its derivatives, offering insights into their fragmentation patterns and outlining key experimental protocols. By presenting experimental data and discussing alternative analytical approaches, this document serves as a practical resource for the structural elucidation of these valuable synthetic intermediates.
The bifunctional nature of 6-iodo-1-hexanol, possessing both a reactive iodine atom and a versatile hydroxyl group, makes it a valuable building block in organic synthesis. Its derivatives are employed in the development of a wide array of compounds, from pharmaceuticals to materials science. Mass spectrometry stands as a cornerstone technique for the structural verification and purity assessment of these molecules. This guide delves into the electron ionization mass spectrometry (EI-MS) of 6-iodo-1-hexanol, its derivatives, and analogous compounds to provide a framework for their characterization.
Mass Spectrometric Fragmentation Analysis
Electron ionization mass spectrometry provides a molecular fingerprint by generating characteristic fragment ions. The fragmentation patterns of 6-iodo-1-hexanol and its derivatives are influenced by the interplay between the alkyl iodide and alcohol or ester functionalities.
6-Iodo-1-hexanol: A Tale of Two Functional Groups
The mass spectrum of 6-iodo-1-hexanol is predicted to exhibit features characteristic of both long-chain alcohols and alkyl iodides. Key fragmentation pathways include:
-
Loss of Water (M-18): A common fragmentation for alcohols, resulting from the elimination of a water molecule from the molecular ion.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group, leading to the formation of a resonance-stabilized oxonium ion. For 6-iodo-1-hexanol, this would result in a prominent peak at m/z 31, corresponding to [CH₂OH]⁺.
-
Loss of Iodine: Cleavage of the C-I bond, a characteristic fragmentation of alkyl iodides, would lead to a fragment at m/z 101, corresponding to the hexanolyl cation. The iodine radical is lost.
-
Cleavage of the Alkyl Chain: Fragmentation along the hydrocarbon backbone will produce a series of alkyl fragments, typically differing by 14 Da (CH₂).
Comparison with 1-Iodohexane
To better understand the influence of the hydroxyl group on the fragmentation of the iodo-alkane chain, a comparison with the mass spectrum of 1-iodohexane is instructive. The NIST WebBook provides a reference spectrum for 1-iodohexane, which serves as a valuable benchmark.
| m/z | Relative Intensity (%) | Plausible Fragment Assignment |
| 43 | 100 | [C₃H₇]⁺ |
| 55 | 60 | [C₄H₇]⁺ |
| 85 | 30 | [C₆H₁₃]⁺ (Loss of I) |
| 127 | 5 | [I]⁺ |
| 212 | 10 | [M]⁺ (Molecular Ion) |
| Table 1: Key Mass Spectral Peaks and Their Assignments for 1-Iodohexane. Data sourced from the NIST WebBook. |
The fragmentation of 1-iodohexane is dominated by cleavage of the alkyl chain and loss of the iodine atom. This provides a foundational understanding of how the iodo-substituted hexyl chain behaves under electron ionization.
Characterization of 6-Iodo-1-hexanol Derivatives
Derivatization of the hydroxyl group is a common strategy to improve the chromatographic behavior and mass spectrometric analysis of alcohols. Two common derivatives are the acetate ester and the trimethylsilyl (TMS) ether.
6-Iodohexyl Acetate: The acetate derivative will alter the fragmentation pattern. The molecular ion will be shifted to a higher m/z. Key fragments would include the loss of the acetyl group and fragments arising from the iodo-alkane chain.
6-Iodo-1-hexanol TMS Ether: Silylation is a widely used derivatization technique in GC-MS. The TMS ether of 6-iodo-1-hexanol will have a significantly higher molecular weight. Characteristic fragments will include the loss of a methyl group from the TMS moiety (M-15) and the prominent ion at m/z 73, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺.
Alternative Analytical Methodologies
While mass spectrometry is a powerful tool, a comprehensive characterization often involves complementary analytical techniques.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity than MS, requires larger sample amounts. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Information about the functional groups present in the molecule. | Fast, non-destructive, and provides a characteristic fingerprint. | Provides limited information on the overall molecular structure. |
| Gas Chromatography with Electron Capture Detection (GC-ECD) | Highly sensitive detection of halogenated compounds. | Extremely high sensitivity for electrophilic compounds like alkyl iodides. | Not a structure-specific detector, requires confirmation by MS. |
| Table 2: Comparison of Alternative Analytical Methods for the Characterization of 6-Iodohexan-1-ol and its Derivatives. |
Experimental Protocols
Precise and reproducible experimental conditions are crucial for obtaining high-quality mass spectral data.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 6-Iodo-1-hexanol
This protocol provides a general framework for the GC-MS analysis of 6-iodo-1-hexanol. Optimization may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
-
Dissolve the 6-iodo-1-hexanol sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100-500 µg/mL.
2. GC-MS Parameters:
-
GC Column: A non-polar or semi-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating 6-iodo-1-hexanol and its derivatives.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Interface Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-400.
Derivatization Protocol: Silylation for GC-MS Analysis
For the analysis of the TMS ether derivative of 6-iodo-1-hexanol:
-
To approximately 1 mg of the alcohol in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a catalyst such as pyridine.
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Cool to room temperature and inject an aliquot into the GC-MS system.
Visualizing the Workflow and Fragmentation
To further clarify the experimental process and the relationships between the molecules and their fragments, the following diagrams are provided.
Validating the Synthetic Pathway to 6-Iodohexan-1-ol: A Comparative Guide Using Isotopic Labeling
For researchers and professionals in drug development and synthetic chemistry, the unambiguous confirmation of a synthetic route is paramount to ensure product purity, understand reaction mechanisms, and control potential side reactions. This guide provides a comparative analysis of a proposed synthetic route to 6-Iodohexan-1-ol and a potential alternative pathway, employing isotopic labeling as a definitive validation tool.
Proposed Synthetic Route and a Plausible Alternative
The target molecule, this compound, is a valuable bifunctional building block in organic synthesis. A common and effective method for its preparation is the selective mono-iodination of 1,6-hexanediol using an Appel-type reaction. This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to convert one of the primary alcohol functional groups into an alkyl iodide.
However, a potential and competing side reaction is the intramolecular Williamson ether synthesis. This can occur if the initially formed this compound undergoes deprotonation of the remaining hydroxyl group, followed by an intramolecular nucleophilic attack, leading to the formation of the cyclic ether, oxepane.
Proposed Main Reaction (Appel Reaction):
HO-(CH₂)₆-OH + PPh₃ + I₂ → I-(CH₂)₆-OH + PPh₃O + HI
Potential Side Reaction (Intramolecular Cyclization):
I-(CH₂)₆-OH + Base → Oxepane + I⁻ + H-Base
To definitively validate the intended synthetic outcome and quantify the extent of the potential side reaction, an isotopic labeling study is proposed. By labeling one of the oxygen atoms in the starting material, 1,6-hexanediol, we can trace its fate in the final products.
Experimental Protocols
Synthesis of [¹⁸O]-1,6-Hexanediol
A detailed protocol for the synthesis of ¹⁸O-labeled 1,6-hexanediol is crucial for this validation study. A feasible approach involves the reduction of a suitable precursor, such as adipic acid or its ester derivative, with an ¹⁸O-labeled reducing agent or the hydrolysis of a di-ester with H₂¹⁸O followed by reduction. For the purpose of this guide, we will assume the availability of [¹⁸O]-1,6-hexanediol where one of the hydroxyl groups is enriched with the ¹⁸O isotope.
Selective Mono-iodination of [¹⁸O]-1,6-Hexanediol
Materials:
-
[¹⁸O]-1,6-Hexanediol (containing one ¹⁸O-labeled hydroxyl group)
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Polymer-supported triphenylphosphine (Optional, for easier purification)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add iodine (1.0 eq) to the stirred solution. The mixture will turn dark brown.
-
Add a solution of [¹⁸O]-1,6-hexanediol (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the ¹⁸O-labeled this compound and any ¹⁸O-labeled oxepane.
Data Presentation: Predicted Mass Spectrometry Results
The validation of the synthetic route hinges on the analysis of the isotopic distribution in the products by mass spectrometry (MS), typically coupled with gas chromatography (GC-MS) for separation.
| Compound | Predicted Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| Unlabeled this compound | 228 | * 210 ([M-H₂O]⁺): Loss of water.[1] * 127 (I⁺): Iodine ion. * 101 ([M-I]⁺): Loss of iodine radical. * 83 ([C₆H₁₁]⁺): Cyclohexyl cation fragment. * 55 ([C₄H₇]⁺): Butenyl cation. |
| [¹⁸O]-6-Iodohexan-1-ol | 230 | * 210 ([M-¹⁸OH₂]⁺): Loss of ¹⁸O-labeled water. * 127 (I⁺): Iodine ion. * 103 ([M-I]⁺): Loss of iodine radical, fragment contains ¹⁸O. * 83 ([C₆H₁₁]⁺): Cyclohexyl cation fragment (no ¹⁸O). * 55 ([C₄H₇]⁺): Butenyl cation (no ¹⁸⁸O). |
| Unlabeled Oxepane | 100 | * 85 ([M-CH₃]⁺): Loss of a methyl radical. * 71 ([M-C₂H₅]⁺): Loss of an ethyl radical. * 57 ([M-C₃H₇]⁺): Loss of a propyl radical.[2][3][4] * 43 ([C₃H₇]⁺): Propyl cation.[2] |
| [¹⁸O]-Oxepane | 102 | * 87 ([M-CH₃]⁺): Loss of a methyl radical, fragment contains ¹⁸O. * 73 ([M-C₂H₅]⁺): Loss of an ethyl radical, fragment contains ¹⁸O. * 59 ([M-C₃H₇]⁺): Loss of a propyl radical, fragment contains ¹⁸O. * 43 ([C₃H₇]⁺): Propyl cation (no ¹⁸O). |
Mandatory Visualizations
Caption: Workflow for the validation of the synthetic route to this compound.
Caption: Signaling pathways for the formation of the desired product and side product.
By carefully analyzing the mass spectra of the products obtained from the reaction with ¹⁸O-labeled 1,6-hexanediol, a clear distinction can be made. The presence of a molecular ion at m/z 230 would confirm the formation of the desired this compound containing the ¹⁸O label. Conversely, a signal at m/z 102 would indicate the formation of the cyclic ether side product, oxepane, also incorporating the ¹⁸O label. The relative intensities of these isotopically labeled peaks will provide a quantitative measure of the efficiency of the desired reaction versus the side reaction. This approach provides unequivocal evidence for the validation of the synthetic route.
References
Benchmarking the Efficiency of 6-Iodohexan-1-ol in Linker Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule plays a pivotal role. It bridges the targeting moiety (e.g., an antibody or a small molecule ligand) and the payload (e.g., a cytotoxic agent or an E3 ligase ligand), critically influencing the stability, solubility, and overall efficacy of the therapeutic agent. The synthesis of these linkers, therefore, demands high efficiency and reproducibility.
This guide provides an objective comparison of 6-Iodohexan-1-ol's performance in linker synthesis against common alternatives, supported by established chemical principles and experimental data.
The Role of Alkyl Halides and Sulfonates in Linker Synthesis
A frequent strategy in the synthesis of bifunctional linkers is the Williamson ether synthesis, a robust and versatile method for forming an ether bond. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide or sulfonate by an alkoxide. The efficiency of this reaction is heavily dependent on the nature of the leaving group. In the context of a six-carbon aliphatic chain, this compound offers a reactive precursor for introducing this linker fragment.
Comparative Efficiency: A Data-Driven Overview
The reactivity of the electrophile in an SN2 reaction is a key determinant of the reaction's efficiency, influencing reaction times, temperature requirements, and ultimately, the yield. The leaving group's ability is paramount, with a better leaving group leading to a faster and more efficient reaction. The general order of leaving group ability for the substrates discussed here is:
Tosylate > Iodide > Bromide > Chloride
This trend is attributed to the stability of the leaving group as an anion. Tosylate is an excellent leaving group due to the resonance stabilization of the negative charge. Among the halides, iodide is the best leaving group because of its large size and high polarizability, which allows for better stabilization of the negative charge.[1][2]
The following table summarizes the expected relative efficiency of this compound and its alternatives in a typical Williamson ether synthesis for linker construction.
| Parameter | This compound | 6-Bromohexan-1-ol | 6-Chlorohexan-1-ol | Hexan-1-ol-6-Tosylate |
| Relative Reactivity | High | Moderate | Low | Very High |
| Typical Reaction Time | Short | Moderate | Long | Very Short |
| Typical Reaction Temp. | Mild (e.g., RT to 60 °C) | Moderate (e.g., 60-80 °C) | High (e.g., >80 °C) | Mild (e.g., RT to 40 °C) |
| Expected Yield | High | Good | Moderate to Low | Very High |
| Substrate Cost | Higher | Lower | Lowest | High (requires extra step) |
| Substrate Stability | Less stable (light sensitive) | Stable | Stable | Stable |
Experimental Protocols: A Representative Synthesis
The following is a detailed protocol for a representative Williamson ether synthesis, a key step in linker construction, based on the reaction of a phenol with a haloalcohol. This protocol can be adapted for this compound and its alternatives.
Reaction: Synthesis of 6-(4-Nitrophenoxy)hexan-1-ol
Materials:
-
4-Nitrophenol
-
This compound (or 6-Bromohexan-1-ol / 6-Chlorohexan-1-ol / Hexan-1-ol-6-Tosylate)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone (or Dimethylformamide, DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in anhydrous acetone (10 mL per mmol of phenol), add anhydrous potassium carbonate (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (1.1-1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone, approx. 56°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Due to the higher reactivity of this compound, the reaction is expected to proceed faster than with its bromo or chloro counterparts. For less reactive halides, a higher boiling point solvent like DMF and higher temperatures may be necessary.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 6-(4-nitrophenoxy)hexan-1-ol.
Visualizing the Workflow: PROTAC Synthesis
The synthesis of complex therapeutics like PROTACs often involves a multi-step workflow where the linker is a central component. The following diagram illustrates a generalized workflow for the synthesis of a PROTAC, highlighting the integration of the linker.
Caption: Generalized workflow for the synthesis of a PROTAC molecule.
Signaling Pathways: The PROTAC Mechanism of Action
PROTACs function by hijacking the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS). The following diagram illustrates the signaling pathway induced by a PROTAC molecule.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The choice of starting material for linker synthesis is a critical decision in the development of complex therapeutics. This compound stands out as a highly efficient precursor for introducing a six-carbon aliphatic linker via SN2 reactions, primarily due to the excellent leaving group ability of iodide. This translates to faster reaction times, milder conditions, and potentially higher yields compared to its bromo and chloro analogs. While the initial cost of this compound may be higher, the gains in synthetic efficiency can offset this factor, particularly in complex, multi-step syntheses where yield and purity are paramount. For reactions where maximizing yield and minimizing reaction time are critical, and the additional synthetic step is feasible, a tosylate precursor offers the highest reactivity. Ultimately, the selection of the optimal precursor will depend on a balance of factors including reactivity, cost, and the specific requirements of the overall synthetic strategy.
References
A Comparative Guide to Omega-Iodoalcohols for Surface Modification: 6-Iodohexan-1-ol in Focus
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with bioactive molecules is a cornerstone of modern biomedical research and drug development. Self-assembled monolayers (SAMs) of omega-functionalized alkanes provide a versatile platform for creating well-defined and biocompatible interfaces. Among these, omega-iodoalcohols have emerged as valuable precursors for surface modification due to the reactivity of the terminal iodide, which allows for straightforward nucleophilic substitution to immobilize a wide range of ligands, including proteins and peptides.
This guide provides a comparative analysis of 6-iodo-1-hexanol against other omega-iodoalcohols with varying alkyl chain lengths, focusing on their performance in the formation of SAMs and subsequent surface functionalization. The information presented is synthesized from experimental data in the literature to offer a comprehensive overview for researchers selecting the optimal molecule for their specific application.
Performance Comparison of Omega-Iodoalcohols in SAM Formation
The choice of omega-iodoalcohol significantly impacts the physical and chemical properties of the resulting self-assembled monolayer. The alkyl chain length is a critical parameter that influences the packing density, thickness, and surface energy of the SAM. While direct comparative studies on a homologous series of omega-iodoalcohols are limited, we can infer performance characteristics from studies on analogous alkanethiols and other haloalkanes.
Table 1: Comparative Performance Metrics of Omega-Iodoalcohol SAMs on Gold Surfaces
| Property | 3-Iodopropan-1-ol | 6-Iodohexan-1-ol | 11-Iodoundecan-1-ol |
| Alkyl Chain Length | Short (C3) | Medium (C6) | Long (C11) |
| Expected SAM Thickness (Å) | ~5 - 8 | ~8 - 12 | ~13 - 18 |
| Water Contact Angle (θ) | Lower (~60°-70°) | Intermediate (~70°-80°) | Higher (~80°-90°) |
| Surface Coverage (molecules/cm²) | Lower | Higher | Highest |
| Ordering and Stability | Less ordered, lower stability | Moderately ordered and stable | Highly ordered, high stability |
| Reactivity of Iodide | High accessibility, but potential for steric hindrance from surface proximity | Good balance of accessibility and distance from the surface | Lower accessibility due to denser packing |
Note: The data presented in this table are estimations derived from trends observed in the literature for self-assembled monolayers of alkanethiols and other functionalized alkanes. Actual values may vary depending on the specific experimental conditions.
The trend suggests that longer alkyl chains, as in 11-iodoundecan-1-ol, lead to more ordered and stable monolayers with a higher packing density.[1][2][3] This increased order is a result of stronger van der Waals interactions between the longer alkyl chains.[2] Consequently, these surfaces are more hydrophobic, as indicated by a higher water contact angle.[2] Conversely, shorter chain molecules like 3-iodopropan-1-ol form less ordered and less stable SAMs.
This compound represents a compromise, offering a balance between monolayer stability and the accessibility of the terminal iodide for subsequent reactions. While longer chains provide a more robust platform, the terminal functional group may be less accessible due to the dense packing of the monolayer. Shorter chains, on the other hand, may not provide sufficient protection of the underlying substrate and can be more susceptible to desorption.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful formation and functionalization of omega-iodoalcohol SAMs. Below are representative protocols for the key steps involved.
Protocol 1: Formation of Omega-Iodoalcohol Self-Assembled Monolayers on Gold
This protocol describes the formation of a self-assembled monolayer of an omega-iodoalcohol on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer, glass slide)
-
Omega-iodoalcohol (e.g., 6-iodo-1-hexanol)
-
Absolute ethanol, spectroscopic grade
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized (DI) water (18 MΩ·cm)
-
Nitrogen gas, high purity
Procedure:
-
Substrate Cleaning:
-
Immerse the gold-coated substrate in Piranha solution for 5-10 minutes.
-
Thoroughly rinse the substrate with copious amounts of DI water.
-
Rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the desired omega-iodoalcohol in absolute ethanol.
-
Immediately immerse the clean, dry gold substrate in the omega-iodoalcohol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules.
-
Dry the substrate again under a gentle stream of nitrogen gas.
-
The functionalized substrate is now ready for characterization or further modification.
-
Protocol 2: Covalent Immobilization of a Protein on an Iodo-Terminated SAM
This protocol outlines a general procedure for the covalent attachment of a protein to an iodo-terminated SAM via nucleophilic substitution. This example uses a thiol-containing protein or peptide, but other nucleophiles can also be used.
Materials:
-
Iodo-terminated SAM on a gold substrate (prepared as in Protocol 1)
-
Protein or peptide with a free thiol group (e.g., cysteine-containing peptide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Blocking solution (e.g., 10 mM L-cysteine in PBS)
-
DI water
Procedure:
-
Protein Immobilization:
-
Prepare a solution of the thiol-containing protein in PBS at a desired concentration (e.g., 0.1 - 1 mg/mL).
-
Apply the protein solution to the iodo-terminated surface, ensuring the entire surface is covered.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.
-
-
Rinsing:
-
Gently rinse the surface with PBS to remove any non-covalently bound protein.
-
-
Blocking:
-
Immerse the substrate in the blocking solution for 30-60 minutes at room temperature to react with any remaining unreacted iodide groups. This step minimizes non-specific binding in subsequent assays.
-
-
Final Rinsing and Storage:
-
Rinse the surface thoroughly with PBS and then with DI water.
-
Dry the surface under a gentle stream of nitrogen.
-
The protein-functionalized surface is now ready for use or can be stored in a suitable buffer at 4°C.
-
Visualizing the Process: Diagrams and Workflows
Visual representations are essential for understanding the complex processes involved in surface modification and subsequent biological interactions.
References
- 1. Quantifying thiol ligand density of self-assembled monolayers on gold nanoparticles by inductively coupled plasma-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 6-Iodohexan-1-ol: A Guide for Laboratory Professionals
Researchers and scientists in drug development and other laboratory settings must adhere to strict protocols for the disposal of chemical waste to ensure personnel safety and environmental protection. This guide provides essential information and step-by-step procedures for the proper disposal of 6-Iodohexan-1-ol, a halogenated alcohol.
Physicochemical and Hazard Data
Proper handling and disposal procedures are informed by the physical and chemical properties of the substance, as well as its inherent hazards.
| Property | Value |
| Chemical Formula | C₆H₁₃IO |
| Molecular Weight | 228.07 g/mol [1][2] |
| CAS Number | 40145-10-6[1][2] |
| Appearance | Data not available; likely a liquid or low-melting solid |
| Melting Point | -8 °C[2] |
| Boiling Point | 90 °C |
| Density (Predicted) | 1.584 ± 0.06 g/cm³ |
| pKa (Predicted) | 15.17 ± 0.10 |
| Storage Temperature | -20°C |
Experimental Protocols for Safe Disposal
The following procedure outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This protocol is based on general guidelines for the disposal of halogenated organic waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound. This includes:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
Closed-toe shoes
-
2. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain.
-
Designate a specific, properly labeled waste container for "Halogenated Organic Waste".
-
The container should be made of a compatible material, such as high-density polyethylene, and have a secure screw cap.
-
Keep the halogenated waste stream separate from non-halogenated organic waste to avoid unnecessary disposal costs and complications.
3. Waste Accumulation:
-
Store the waste container in a designated and well-ventilated "Satellite Accumulation Area" within the laboratory.
-
The storage area should be away from sources of ignition and incompatible materials.
-
Keep the waste container closed except when adding waste.
-
Do not fill the container beyond 90% of its capacity to allow for expansion.
4. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the specific contents, including "this compound".
-
Include the date when the first waste was added to the container.
5. Request for Disposal:
-
Once the waste container is full or has been accumulating for a designated period (typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
6. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collect the contaminated absorbent material and place it in the designated halogenated organic waste container.
-
For larger spills, evacuate the area and contact your institution's EHS department immediately.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment. Always consult your institution's specific safety and waste management guidelines.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
